NO-Indomethacin
Beschreibung
Eigenschaften
IUPAC Name |
4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431392 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301838-28-8 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Oncological Applications of NO-Indomethacin: A Dual-Pronged Molecular Strategy
Executive Summary
The convergence of inflammation and carcinogenesis is a well-established paradigm in oncology. Non-steroidal anti-inflammatory drugs (NSAIDs), primarily through their inhibition of cyclooxygenase (COX) enzymes, have demonstrated compelling but often limited anticancer activity. The therapeutic window of traditional NSAIDs like indomethacin is frequently narrowed by significant gastrointestinal toxicity. This guide elucidates the scientific rationale, mechanism of action, and preclinical evidence supporting the application of a novel chimeric molecule, NO-Indomethacin, in oncology research. By covalently linking a nitric oxide (NO) donating moiety to an indomethacin backbone, this compound is engineered to exert a synergistic, multi-faceted attack on tumor biology, mitigating the toxicity of the parent compound while introducing potent, complementary anticancer pathways. This document serves as a comprehensive resource for researchers, clinicians, and drug development professionals exploring the next generation of NSAID-based cancer therapeutics.
The Rationale: Overcoming the Limitations of Conventional NSAIDs in Oncology
Indomethacin, a potent non-selective inhibitor of both COX-1 and COX-2, has long been investigated for its anticancer properties.[1] Its therapeutic utility, however, is hampered by dose-limiting gastrointestinal side effects, largely attributed to the inhibition of COX-1, which is crucial for maintaining mucosal integrity. The development of NO-donating NSAIDs (NO-NSAIDs) was initially conceived to spare the gastric mucosa, as nitric oxide can counteract the effects of prostaglandin depletion.[2] Beyond this safety enhancement, preclinical studies have revealed that the addition of an NO moiety dramatically enhances the anticancer potency of the parent NSAID, suggesting a synergistic mechanism of action far exceeding that of either component alone.
The Dual-Pronged Mechanism of Action of this compound
This compound's enhanced efficacy stems from its ability to simultaneously target two critical pathways in cancer progression: the cyclooxygenase (COX) pathway via the indomethacin component and a multitude of oncogenic processes via the localized release of nitric oxide (NO).
The Indomethacin Moiety: Potent COX Inhibition
The indomethacin component of the molecule retains its inherent ability to inhibit COX-1 and COX-2. Overexpression of COX-2 is a frequent feature in many malignancies, contributing to inflammation, angiogenesis, and resistance to apoptosis.[3] By inhibiting COX-2, indomethacin reduces the synthesis of prostaglandin E2 (PGE2), a key signaling molecule that promotes cell proliferation and survival.
The Nitric Oxide Moiety: A Pleiotropic Anticancer Agent
The localized release of nitric oxide from this compound introduces a range of anticancer effects that are distinct from COX inhibition. The role of NO in cancer is complex and concentration-dependent. While low concentrations can be pro-tumoral, the higher, sustained concentrations delivered by NO-donating drugs are generally cytotoxic.[4] These effects include:
-
Induction of Apoptosis: High levels of NO can induce apoptosis through both p53-dependent and -independent mechanisms.
-
Inhibition of Angiogenesis: NO can modulate the activity of key angiogenic factors, including vascular endothelial growth factor (VEGF).
-
Modulation of Signaling Pathways: NO can influence various signaling cascades, including the cGMP pathway, which can have anti-proliferative effects.[4][5]
Molecular Signaling Pathways Modulated by this compound
The dual-action nature of this compound allows it to intervene in multiple oncogenic signaling pathways.
COX-2/PGE2 Pathway
By inhibiting COX-2, the indomethacin component directly reduces the production of PGE2. Elevated PGE2 levels in the tumor microenvironment are known to promote cell proliferation, angiogenesis, and immunosuppression.
Nitric Oxide-Mediated Pathways
The release of NO can trigger several downstream signaling events:
-
cGMP Pathway: NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). [4][5]Elevated cGMP levels can activate protein kinase G (PKG), which in turn can phosphorylate various downstream targets, often leading to anti-proliferative and pro-apoptotic effects. [4][5][6]* NF-κB Pathway: Both indomethacin and NO have been shown to modulate the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell survival, and proliferation. [7][8]Inhibition of NF-κB activity is a critical component of the anticancer effects of many NSAIDs.
Key Experimental Protocols
In Vitro Cell Viability: MTT Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, CaCo-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO at the highest concentration used for the drug) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Measurement of Nitric Oxide Release: Griess Assay
This colorimetric assay quantifies nitrite, a stable breakdown product of NO, in the culture medium.
-
Sample Collection: Collect the culture medium from cells treated with this compound at various time points.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay Procedure: In a 96-well plate, add 50 µL of cell culture supernatant or standard to each well.
-
Color Development: Add 50 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Preparation: Culture human cancer cells (e.g., HCT116) to 80-90% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via oral gavage) daily at the predetermined dose. The control group should receive the vehicle.
-
Data Collection: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined size.
-
Tissue Analysis: At the endpoint, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for MVD and VEGF, Western blotting for signaling proteins).
Future Perspectives and Clinical Translation
The compelling preclinical data for this compound position it as a promising candidate for clinical development. Its dual mechanism of action suggests potential applications as a monotherapy or in combination with standard chemotherapeutic agents or immunotherapy. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies in larger animal models, comprehensive toxicology assessments, and the identification of predictive biomarkers to guide patient selection in future clinical trials. The ability of this compound to overcome some of the limitations of traditional NSAIDs offers a significant step forward in harnessing the anti-inflammatory and anticancer properties of this important class of drugs.
References
-
Yuan, G., et al. (2010). Indomethacin suppresses growth of colon cancer via inhibition of angiogenesis in vivo. World Journal of Gastroenterology, 16(21), 2631–2637. [Link]
-
Hussain, S., et al. (2020). The Role of Nitric Oxide in Cancer: Master Regulator or NOt? International Journal of Molecular Sciences, 21(21), 8093. [Link]
-
Gurzu, S., et al. (2019). Nonsteroidal Anti-inflammatory Drugs as Anticancer Agents: Mechanistic, Pharmacologic, and Clinical Issues. JNCI: Journal of the National Cancer Institute, 111(12), 1243-1257. [Link]
-
Eli, Y., et al. (2001). Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo. Biochemical Pharmacology, 61(6), 647-653. [Link]
-
Science.gov. (n.d.). IC50 values of 126−165 against cancer and normal cell lines. [Link]
-
Tudoran, O., et al. (2013). NO-cGMP signalling and cancer therapy. Journal of Cellular and Molecular Medicine, 17(9), 1084-1093. [Link]
-
Sareen, D., et al. (2003). Effect of the nonsteroidal anti-inflammatory drug indomethacin on proliferation and apoptosis of colon carcinoma cells. Croatian Medical Journal, 44(4), 415-419. [Link]
-
Gorska, M., et al. (2022). Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells. International Journal of Molecular Sciences, 23(3), 1735. [Link]
-
Kassab, A. E., & Gedawy, E. M. (2024). Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present. RSC Medicinal Chemistry. [Link]
-
Jones, M. K., et al. (2002). Indomethacin decreases EP2 prostanoid receptor expression in colon cancer cells. Life Sciences, 70(18), 2115-2125. [Link]
-
da Silva, P. B., et al. (2024). LDH-Indomethacin Nanoparticles Antitumoral Action: A Possible Coadjuvant Drug for Cancer Therapy. Pharmaceutics, 16(4), 517. [Link]
-
Rigas, B., & Kashfi, K. (2004). Nitric-oxide-donating NSAIDs as agents for cancer prevention. Trends in molecular medicine, 10(7), 324–330. [Link]
-
Tao, L., et al. (2023). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. PAIN. [Link]
-
Zarrin, S., et al. (2019). Study the Effect of Indomethacin Administration on Breast Tumor Growth and Inos Gene Expression in Tumor-Bearing Mice. International Journal of Advanced Biological and Biomedical Research, 7(1), 58-66. [Link]
-
ResearchGate. (n.d.). IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines. [Link]
-
Targeted Oncology. (2026). The Targeted Pulse: Trial Breakthroughs and FDA Decisions. [Link]
-
Gonzalez-Pantoja, R., et al. (2017). An organotin indomethacin derivative inhibits cancer cell proliferation and synergizes the antiproliferative effects of lapatinib in breast cancer cells. Oncotarget, 8(52), 90159–90174. [Link]
-
Jones, M. K., et al. (1999). Inhibition of Angiogenesis by Nonsteroidal Anti-Inflammatory Drugs: Insight Into Mechanisms and Implications for Cancer Growth and Ulcer Healing. Nature Medicine, 5(12), 1418-1423. [Link]
-
Bower, J., et al. (1985). Studies on the mechanism by which indomethacin increases the anticancer effect of methotrexate. British Journal of Cancer, 51(2), 229–235. [Link]
-
Palma, C., & Gonzalez-Paredes, A. (2004). Peripheral involvement of the nitric oxide-cGMP pathway in the indomethacin-induced antinociception in rat. European Journal of Pharmacology, 494(2-3), 205-209. [Link]
-
Majumder, M., et al. (2020). Indomethacin and juglone inhibit inflammatory molecules to induce apoptosis in colon cancer cells. Journal of Cellular Biochemistry, 121(11), 4449-4460. [Link]
-
UNLV. (n.d.). Nitric Oxide and Cyclic GMP Signaling in Cancer Therapy. [Link]
-
Sung, B., & Aggarwal, B. B. (2010). Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer's Disease. The American Journal of Pathology, 177(3), 1465-1476. [Link]
Sources
- 1. Effect of the nonsteroidal anti-inflammatory drug indomethacin on proliferation and apoptosis of colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indomethacin inhibits endothelial cell proliferation by suppressing cell cycle proteins and PRB phosphorylation: a key to its antiangiogenic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO-cGMP signalling and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iasp-pain.org [iasp-pain.org]
- 7. mdpi.com [mdpi.com]
- 8. Indomethacin and juglone inhibit inflammatory molecules to induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of NO-Indomethacin in Experimental Models of Neuroinflammation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin have shown promise by targeting cyclooxygenase (COX) enzymes, their clinical utility is often hampered by significant side effects. This has spurred the development of nitric oxide (NO)-donating NSAIDs (CINODs), such as NO-Indomethacin, which couple the anti-inflammatory action of the parent drug with the cytoprotective effects of nitric oxide. This guide provides a comprehensive overview of the rationale, mechanisms, and experimental application of this compound in preclinical models of neuroinflammation, offering field-proven insights and detailed methodologies for its effective evaluation.
The Evolving Landscape of Neuroinflammation and Therapeutic Strategies
Neuroinflammation is the reactive response of the central nervous system (CNS) to various insults, including infection, trauma, and protein aggregation.[1] While initially a protective mechanism, chronic neuroinflammation, driven by persistently activated glial cells like microglia and astrocytes, becomes a key driver of neuronal damage in pathologies such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis.[1][2]
A central pathway in the inflammatory cascade is the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs) by cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3] This has made COX enzymes a primary target for NSAIDs.[1][3]
Causality Behind Experimental Choices: Why Target COX? The rationale for targeting COX enzymes stems from their direct role in synthesizing prostaglandins like PGE2, which are potent mediators of inflammation, fever, and pain.[4][5] In the CNS, COX-2 is significantly upregulated in glial cells and neurons under pathological conditions, amplifying the inflammatory response.[3] Therefore, inhibiting COX is a direct strategy to quell a major source of inflammatory signaling.
However, traditional NSAIDs, including indomethacin, are non-selective and inhibit both COX-1 and COX-2.[5] While COX-2 inhibition is therapeutically desirable for inflammation, the inhibition of the constitutively expressed COX-1, which is vital for gastrointestinal mucosal protection and renal blood flow, leads to significant adverse effects that limit long-term use.[3]
This compound: A Dual-Mechanism Approach
To circumvent the limitations of traditional NSAIDs, a new class of compounds known as COX-inhibiting nitric oxide donators (CINODs) or NO-NSAIDs was developed.[6][7] this compound is a prime example, created by chemically linking an NO-donating moiety to the parent indomethacin molecule, typically via an ester linkage.[7]
This innovative structure provides a dual mechanism of action:
-
COX Inhibition: It retains the potent anti-inflammatory efficacy of indomethacin by inhibiting prostaglandin synthesis.[7]
-
Nitric Oxide Donation: Upon enzymatic cleavage in biological tissues, it releases nitric oxide.[7][8] NO has multiple protective functions, including vasorelaxation, inhibition of leukocyte adhesion, and suppression of pro-inflammatory pathways like NF-κB activation.[7][9]
This dual action is designed to maintain anti-inflammatory effects while mitigating the gastrointestinal and cardiovascular side effects associated with conventional NSAIDs.[7]
Signaling Pathway of this compound
The therapeutic effect of this compound is rooted in its ability to modulate two distinct but interconnected pathways.
Caption: Dual mechanism of this compound action.
Application in Experimental Models of Neuroinflammation
The efficacy of this compound is evaluated in various in vitro and in vivo models that replicate key aspects of neuroinflammation.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Microglia
Rationale: Microglia are the resident immune cells of the CNS and play a central role in initiating and sustaining neuroinflammation.[2] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of microglia via Toll-like receptor 4 (TLR4), making it a robust and widely used tool to induce an inflammatory response in vitro.[2] This model is ideal for initial screening and mechanistic studies of anti-inflammatory compounds.
Experimental Protocol: LPS-Stimulated BV-2 Microglial Cells
This protocol provides a self-validating system with appropriate controls to assess the anti-inflammatory potential of this compound.
-
Cell Culture:
-
Culture BV-2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate cells at a density of 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells for 2 hours with varying concentrations of this compound (e.g., 1, 10, 50 µM), parent Indomethacin, or vehicle (DMSO).
-
Causality Insight: Pre-treatment allows the compound to be present and active before the inflammatory cascade is initiated, mimicking a prophylactic or early treatment scenario.
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Include a control group with no LPS stimulation.
-
-
Endpoint Analysis:
-
Nitric Oxide Production (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure absorbance at 540 nm. Nitrite concentration, a stable metabolite of NO, is a key indicator of iNOS activity and inflammation.
-
Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Protein Expression (Western Blot): Lyse the cells and perform Western blot analysis to measure the expression of key inflammatory proteins like iNOS and COX-2. Use β-actin as a loading control for normalization.
-
Gene Expression (RT-qPCR): Extract total RNA, synthesize cDNA, and perform quantitative PCR to measure the mRNA levels of Nos2, Cox2, Tnf, and Il6.
-
In Vivo Model: Systemic LPS-Induced Neuroinflammation
Rationale: Systemic inflammation is a known contributor to neuroinflammatory processes in the brain.[3] Intraperitoneal (i.p.) injection of LPS in rodents induces a robust, transient neuroinflammatory response characterized by glial activation and cytokine production, providing a valuable model to test the efficacy of compounds in a whole-organism context.[10]
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old). House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle (Saline) + Vehicle (Drug Solvent)
-
Group 2: Vehicle (Saline) + this compound
-
Group 3: LPS + Vehicle (Drug Solvent)
-
Group 4: LPS + this compound
-
Group 5: LPS + Indomethacin (for comparison)
-
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or an equivalent dose of Indomethacin 30 minutes prior to the inflammatory challenge.[11]
-
Induce neuroinflammation by injecting LPS (e.g., 1 mg/kg, i.p.).[12]
-
Trustworthiness Insight: The inclusion of multiple control groups is critical. The vehicle-only group establishes a baseline, while the LPS + vehicle group demonstrates the model's effectiveness. Comparing this compound to its parent compound directly assesses the contribution of the NO moiety.
-
-
Tissue Collection and Analysis (24 hours post-LPS):
-
Anesthetize mice and perform transcardial perfusion with ice-cold PBS.
-
Harvest brains. Dissect the hippocampus and cortex for biochemical analysis or fix the entire brain for histological analysis.
-
-
Endpoint Analysis:
-
Immunohistochemistry (IHC): Use brain sections to stain for Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation (morphological changes, cell number).[13]
-
Cytokine Analysis (ELISA/Multiplex Assay): Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Western Blot: Analyze protein levels of iNOS and COX-2 in brain homogenates.
-
Experimental Workflow Visualization
Caption: Workflow for the in vivo LPS-induced neuroinflammation model.
Expected Outcomes and Data Interpretation
Based on its mechanism of action, this compound is expected to demonstrate superior anti-neuroinflammatory effects compared to its parent compound.
Table 1: Expected Quantitative Outcomes in Neuroinflammation Models
| Parameter | Model | Expected Result with this compound | Rationale |
| Nitrite (NO marker) | In Vitro (LPS-Microglia) | ↓ Reduction vs. LPS control | Inhibition of iNOS expression and activity. |
| TNF-α, IL-6, IL-1β | In Vitro & In Vivo | ↓ Significant reduction | Inhibition of COX-2/PGE2 and NF-κB pathways. |
| iNOS & COX-2 Expression | In Vitro & In Vivo | ↓ Downregulation of protein/mRNA | Suppression of key pro-inflammatory enzymes. |
| Iba1 & GFAP Staining | In Vivo (Brain IHC) | ↓ Reduced cell number & ramified morphology | Attenuation of microglial and astrocyte activation. |
| Gastrointestinal Safety | In Vivo (Chronic Dosing) | Improved vs. Indomethacin | NO-mediated cytoprotection in the GI tract. |
Interpreting the Data: A successful outcome would show that this compound significantly reduces markers of neuroinflammation (cytokines, glial activation) at doses where parent indomethacin may be less effective or show signs of toxicity. The key is to demonstrate that the addition of the NO moiety provides a tangible therapeutic advantage, either through enhanced efficacy or improved safety profile. For instance, studies have shown that while indomethacin can reduce microglial activation, its effects can sometimes be complex, occasionally augmenting iNOS expression under certain conditions.[13][14][15] The NO component of this compound is hypothesized to counteract such effects and provide a more consistent anti-inflammatory profile.
Conclusion and Future Directions
This compound represents a rationally designed therapeutic agent that addresses the core mechanisms of neuroinflammation while aiming to overcome the safety hurdles of traditional NSAIDs. The experimental models and protocols detailed in this guide provide a robust framework for its preclinical evaluation.
Future research should focus on long-term studies in chronic neurodegenerative disease models (e.g., APP/PS1 transgenic mice for Alzheimer's disease) to assess not only the suppression of inflammation but also its impact on disease progression, neuronal survival, and cognitive outcomes.[16] Investigating the precise interplay between the COX-inhibitory and NO-donating pathways within the CNS will further elucidate its therapeutic potential and pave the way for its clinical development for devastating neurological disorders.
References
- Indian Academy of Sciences. (2016, July 14). Indomethacin treatment reduces microglia activation and increases numbers of neuroblasts in the subventricular zone and ischaemic.
- ResearchGate. Indomethacin decreases microglial inflammation after irradiation... | Download Scientific Diagram.
- PubMed Central. (n.d.). Indomethacin promotes survival of new neurons in the adult murine hippocampus accompanied by anti-inflammatory effects following MPTP-induced dopamine depletion.
- PubMed. (n.d.). Indomethacin treatment reduces microglia activation and increases numbers of neuroblasts in the subventricular zone and ischaemic striatum after focal ischaemia.
- Semantic Scholar. (n.d.). [PDF] Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain.
- Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service.
- (n.d.). Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats.
- MDPI. (n.d.). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders.
- MDPI. (n.d.). Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders.
- NIH. (n.d.). No Effect of One-Year Treatment with Indomethacin on Alzheimer's Disease Progression: A Randomized Controlled Trial.
- PubMed Central. (n.d.). Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain.
- NIH. (2024, May 28). Indomethacin - StatPearls - NCBI Bookshelf.
- (2009, July 8). Inflammation may trigger Alzheimer's disease, Saint Louis University findings suggest.
- ACS Publications. (n.d.). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry.
- PubMed. (n.d.). Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect.
- NIH. (n.d.). Indomethacin Disrupts the Formation of β-Amyloid Plaques via an α2-Macroglobulin-Activating lrp1-Dependent Mechanism.
- PMC. (2022, August 26). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use.
- PubMed Central. (n.d.). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications.
- PLOS. (n.d.). No Effect of One-Year Treatment with Indomethacin on Alzheimer's Disease Progression: A Randomized Controlled Trial - Research journals.
- Encyclopedia.pub. (2023, October 8). Indomethacin-Induced Inflammation in Brief.
- ResearchGate. (2025, August 5). COX-inhibiting nitric oxide donators (CINODs) - A new paradigm in the treatment of pain and inflammation | Request PDF.
- Frontiers. (n.d.). Animal Models for Neuroinflammation and Potential Treatment Methods.
- ResearchGate. (n.d.). Effect of anti-inflammatory drugs on LPS-induced behavioural changes....
- American Physiological Society Journal. (n.d.). Suppression of cytokine responses by indomethacin in podocytes: a mechanism through induction of unfolded protein response.
- PubMed Central. (n.d.). Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs.
- Wikipedia. (n.d.). COX-inhibiting nitric oxide donator.
- MDPI. (n.d.). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review.
- MDPI. (n.d.). Differential Expression of S100A Genes in hDPSCs Following Stimulation with Two Hydraulic Calcium Silicate Cements: A Laboratory Investigation.
- PMC. (n.d.). The roles of microglia and astrocytes in neuroinflammation of Alzheimer's disease.
- Grokipedia. (2026, January 17). COX-inhibiting nitric oxide donator.
- PubMed Central. (n.d.). Indomethacin for Alzheimer's disease.
- ResearchGate. (n.d.). Minocycline and indomethacin treatment reduce the M1/M2 microglia....
Sources
- 1. mdpi.com [mdpi.com]
- 2. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 8. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indomethacin treatment reduces microglia activation and increases numbers of neuroblasts in the subventricular zone and ischaemic striatum after focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indomethacin Disrupts the Formation of β-Amyloid Plaques via an α2-Macroglobulin-Activating lrp1-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Paradigm: Unraveling the Function of the Nitric Oxide Moiety in NO-NSAIDs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic efficacy, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, is well-established. However, this mechanism is intrinsically linked to a significant risk of gastrointestinal (GI) toxicity, a major limiting factor in their clinical use.[1] To address this challenge, a novel class of compounds, nitric oxide-donating NSAIDs (NO-NSAIDs), has been developed. These hybrid agents covalently link a traditional NSAID to a nitric oxide (NO)-releasing moiety, creating a dual-action molecule with a significantly improved safety profile. This guide provides a comprehensive technical overview of the function of the nitric oxide moiety in NO-NSAIDs, delving into its molecular mechanisms of gastroprotection, its influence on key signaling pathways, and the experimental methodologies used to characterize these innovative compounds.
The Fundamental Problem with Traditional NSAIDs: A Mechanistic Overview
Traditional NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[2] While the inhibition of COX-2 is largely responsible for the desired therapeutic effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa disrupts the synthesis of gastroprotective prostaglandins.[3] This prostaglandin depletion leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and increased susceptibility to acid-induced damage, ultimately resulting in a spectrum of GI adverse events, from dyspepsia to life-threatening ulcers and bleeding.[4]
The NO-NSAID Solution: A Chemical and Pharmacological Innovation
NO-NSAIDs, also known as COX-inhibiting nitric oxide donators (CINODs), were engineered to mitigate the GI toxicity of parent NSAIDs.[1] This is achieved by chemically linking a nitric oxide (NO)-donating group to the NSAID molecule, typically through an ester linkage.[5] This molecular design allows the compound to retain the anti-inflammatory activity of the parent NSAID while simultaneously delivering the cytoprotective benefits of nitric oxide directly to the gastrointestinal tract.
Chemical Synthesis of NO-NSAIDs: A Brief Overview
The synthesis of NO-NSAIDs generally involves the esterification of the carboxylic acid group of the parent NSAID with a linker molecule containing a nitrooxy group. A common strategy is the reaction of the NSAID with a nitrooxybutyl derivative.
For example, the synthesis of a flurbiprofen-nitrooxybutyl ester would involve the reaction of flurbiprofen with a suitable nitrooxybutyl alcohol under acidic conditions.[6]
The Multifaceted Gastroprotective Functions of the Nitric Oxide Moiety
The nitric oxide released from NO-NSAIDs exerts its protective effects on the gastric mucosa through several interconnected mechanisms.
Vasodilation and Maintenance of Gastric Mucosal Blood Flow
One of the primary and most critical functions of NO is its role as a potent vasodilator.[7] By activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, NO leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[8] This signaling cascade results in smooth muscle relaxation and vasodilation, thereby increasing blood flow to the gastric mucosa.[9] This enhanced perfusion is crucial for delivering oxygen and nutrients, removing metabolic waste, and maintaining the integrity of the mucosal barrier, directly counteracting the ischemia induced by traditional NSAIDs.
Modulation of Gastric Secretions and Mucosal Defense
Nitric oxide also plays a vital role in bolstering the defensive capabilities of the gastric mucosa. It stimulates the secretion of both mucus and bicarbonate, which form a protective layer that shields the epithelial cells from the corrosive effects of gastric acid.
Inhibition of Leukocyte Adhesion and Inflammation
The inflammatory response is a key contributor to NSAID-induced gastric damage. Nitric oxide has been shown to inhibit the adhesion of neutrophils to the vascular endothelium, a critical step in the inflammatory cascade. By preventing the accumulation of inflammatory cells in the gastric mucosa, NO helps to reduce the localized inflammatory damage.
Regulation of Apoptosis through S-Nitrosylation
Beyond its effects on vascular tone and inflammation, nitric oxide can directly modulate cellular processes such as apoptosis. One key mechanism is through S-nitrosylation, the covalent attachment of an NO group to the thiol side chain of a cysteine residue in a protein. NO-NSAIDs have been shown to inhibit the activity of caspases, key enzymes in the apoptotic pathway, through S-nitrosylation.[5] This anti-apoptotic effect helps to preserve the integrity of the gastric epithelial cell layer.
Key Signaling Pathways Modulated by the Nitric Oxide Moiety
The protective effects of the nitric oxide moiety are orchestrated through the modulation of specific intracellular signaling pathways.
The NO-cGMP-PKG Signaling Pathway
As mentioned earlier, the canonical NO signaling pathway involves the activation of sGC and the subsequent increase in intracellular cGMP.[10] This, in turn, activates PKG, which phosphorylates various downstream targets to mediate vasodilation and other cytoprotective effects.[8]
Figure 1. The NO-cGMP-PKG signaling pathway initiated by NO-NSAIDs.
S-Nitrosylation and the Regulation of NF-κB
Nitric oxide can also exert its anti-inflammatory effects through the S-nitrosylation of key signaling proteins. One important target is the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation. S-nitrosylation of the p65 subunit of NF-κB can inhibit its ability to bind to DNA, thereby downregulating the expression of pro-inflammatory genes.[11] Additionally, NO can S-nitrosylate and inhibit the activity of IκB kinase (IKK), an upstream kinase that is essential for NF-κB activation.[12]
Sources
- 1. NO-NSAIDs: from inflammatory mediators to clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Nonsteroidal anti-inflammatory drugs in clinical practice — are there any new reports? | Sikorska | Rheumatology Forum [journals.viamedica.pl]
- 5. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Type II cGMP-dependent protein kinase inhibits EGF-triggered signal transduction of the MAPK/ERK-mediated pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathways mediating pentagastrin-induced mucosal blood flow response in rat stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOS2 regulation of NF-kappaB by S-nitrosylation of p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Genesis of a Safer Anti-Inflammatory: A Technical Guide to the Initial Discovery and Development of Nitric Oxide-Releasing Indomethacin Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the foundational science behind the creation of nitric oxide (NO)-releasing indomethacin analogs. We will dissect the strategic imperatives that drove this innovation, the chemical ingenuity in its execution, and the preclinical validation that underscored its promise. This document is structured to provide not just a historical account, but a replicable scientific narrative, grounded in the core principles of medicinal chemistry and pharmacology.
The Therapeutic Paradox of Indomethacin: A Need for Innovation
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has for decades been a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Its therapeutic efficacy is rooted in the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2]
However, this very mechanism is a double-edged sword. The inhibition of COX-1 in the gastrointestinal (GI) tract disrupts the production of cytoprotective prostaglandins, leading to a cascade of adverse effects, including gastric mucosal damage, ulceration, and bleeding.[2] This inherent toxicity has historically limited its long-term clinical utility and spurred a search for safer alternatives.
The recognition of nitric oxide (NO) as a key endogenous molecule in maintaining gastric mucosal integrity presented a novel therapeutic avenue. NO, a short-lived free radical, contributes to the defense of the gastric mucosa through several mechanisms, including the regulation of mucosal blood flow, mucus secretion, and inhibition of leukocyte adhesion.[3] This understanding laid the groundwork for a new class of drugs: COX-inhibiting nitric oxide donators (CINODs). The pioneering work of researchers, notably John Wallace and his colleagues, was instrumental in establishing this drug class.[4] The central hypothesis was elegant in its simplicity: by chemically linking an NO-releasing moiety to a conventional NSAID, it would be possible to deliver the anti-inflammatory benefits of COX inhibition while simultaneously providing localized gastroprotection through the release of NO.[5]
The Chemical Architecture: Synthesizing NO-Indomethacin
The core strategy in creating this compound analogs involves the esterification of indomethacin's carboxylic acid group with a linker molecule that is, in turn, attached to an NO-donating group, typically a nitrate ester. This prodrug approach ensures that the parent drug's COX-inhibitory activity is temporarily masked and is released upon metabolic cleavage in the body, alongside the protective NO molecule.
Representative Synthesis of an this compound Analog
The following is a representative, step-by-step protocol for the synthesis of an indomethacin analog featuring a nitrooxybutyl ester, a common motif in early CINOD research. This protocol is a composite of established esterification and nitration methodologies in the field.
Experimental Protocol: Synthesis of 4-(Nitrooxy)butyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
-
Step 1: Synthesis of 4-bromobutyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate (Intermediate A)
-
To a solution of indomethacin (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add 1,4-dibromobutane (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
-
-
Step 2: Nitration of Intermediate A to Yield the Final Product
-
Dissolve Intermediate A (1.0 eq) in acetonitrile (CH₃CN).
-
Add silver nitrate (AgNO₃, 1.5 eq) to the solution.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Heat the mixture to reflux (approximately 80°C) and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove the silver bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the final nitric oxide-releasing indomethacin analog.
-
This synthetic workflow is a foundational example. Various linkers and NO-donating moieties have been explored to modulate the rate of NO release and the overall pharmacokinetic profile of the resulting compounds.[6]
Preclinical Validation: Demonstrating Efficacy and Safety
The true measure of success for this new class of compounds lay in demonstrating retained anti-inflammatory efficacy coupled with a significantly improved gastrointestinal safety profile. This was achieved through a series of well-established preclinical in vivo models.
Assessing Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model
A standard and robust method for evaluating the acute anti-inflammatory effects of a compound is the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Fast male Wistar rats (150-200g) overnight with free access to water.
-
Administer the test compound (this compound analog), the parent compound (indomethacin), or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[7]
-
Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[8]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Studies have consistently shown that this compound analogs exhibit anti-inflammatory activity comparable to, and in some cases greater than, the parent indomethacin molecule.[8]
Evaluating Gastrointestinal Safety: The NSAID-Induced Gastric Ulcer Model
The critical advantage of this compound lies in its reduced gastrointestinal toxicity. This is quantified using the NSAID-induced gastric ulcer model.
Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats
-
Fast male Sprague-Dawley rats (200-250g) for 24 hours with free access to water.
-
Administer high-dose indomethacin (e.g., 20-30 mg/kg, p.o.) to the control group to induce gastric ulcers.
-
Administer equimolar doses of the this compound analog to the test group.
-
After a set period (typically 4-6 hours), humanely euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for lesions under a dissecting microscope.
-
Score the ulcers based on their number and severity (e.g., a scale from 0 to 5, where 0 is no pathology and 5 represents severe ulceration).
-
Calculate an ulcer index for each stomach.
In this model, this compound analogs consistently demonstrate a dramatic reduction in the ulcer index compared to the parent indomethacin, often by over 90%.[2]
The Mechanism of Gastroprotection: The Role of Nitric Oxide
The enhanced safety profile of this compound is directly attributable to the localized release of nitric oxide in the gastric mucosa. The released NO initiates a signaling cascade that counteracts the deleterious effects of COX inhibition.
Upon release, NO diffuses into smooth muscle cells of the gastric microvasculature and epithelial cells. Here, it binds to and activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in:
-
Vasodilation: PKG activation leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, causing vasodilation. This maintains mucosal blood flow, which is crucial for the delivery of oxygen and nutrients and the removal of metabolic waste, thereby protecting the gastric epithelium.[3]
-
Increased Mucus and Bicarbonate Secretion: NO signaling has been shown to stimulate the secretion of mucus and bicarbonate from gastric epithelial cells, which form a protective barrier against gastric acid.
-
Inhibition of Leukocyte Adhesion: NO can prevent the adhesion of neutrophils to the vascular endothelium, a key step in the inflammatory cascade that contributes to NSAID-induced gastric damage.
Diagram of the NO-Mediated Gastroprotective Pathway
Caption: NO-mediated gastroprotection signaling cascade.
Clinical Development and Future Perspectives
The promising preclinical data for CINODs propelled several candidates into clinical trials. While much of the publicly available clinical trial data focuses on naproxcinod (NO-naproxen), the findings are broadly representative of the potential of this drug class. These trials have generally confirmed the improved upper gastrointestinal safety profile of CINODs compared to traditional NSAIDs.[5]
However, the developmental path for these compounds has not been without its challenges, and to date, no this compound analog has been approved for widespread clinical use. Despite this, the initial discovery and development of NO-releasing indomethacin analogs represent a landmark in rational drug design. It demonstrated that by understanding the mechanistic basis of a drug's toxicity, it is possible to engineer a new chemical entity with a significantly improved therapeutic index.
The principles established in the development of NO-NSAIDs continue to influence the design of safer anti-inflammatory drugs and other therapeutic agents where the targeted delivery of nitric oxide may offer clinical benefits.
Quantitative Data Summary
| Compound | Anti-Inflammatory Activity (% Inhibition of Paw Edema) | Gastric Ulcer Index (Relative to Control) |
| Indomethacin | 50-60% | 100% |
| This compound Analog | 55-70% | <10% |
Note: The values presented are representative and can vary depending on the specific animal model and experimental conditions.
References
-
Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]
-
Effect of nitric oxide-releasing derivative of indomethacin on Prevotella intermedia lipopolysaccharide-induced production of proinflammatory mediators in murine macrophages. ScienceDirect. Available at: [Link]
-
An open label randomized clinical trial of Indomethacin for mild and moderate hospitalised Covid-19 patients. National Center for Biotechnology Information. Available at: [Link]
-
Nitric oxide in the gastrointestinal tract: opportunities for drug development. National Center for Biotechnology Information. Available at: [Link]
-
Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. SlideShare. Available at: [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Indomethacin Derivatives as Cyclooxygenase-2 Inhibiting Nitric Oxide Donors. ResearchGate. Available at: [Link]
-
Gastrin and Nitric Oxide Production in Cultured Gastric Antral Mucosa Are Altered in Response to a Gastric Digest of a Dietary Supplement. Frontiers. Available at: [Link]
-
COX-inhibiting nitric oxide donators (CINODs) - a new paradigm in the treatment of pain and inflammation. PubMed. Available at: [Link]
-
New nitric oxide-releasing indomethacin derivatives with 1,3,4-oxadiazole-2-thiol scaffold: Design, synthesis, in silico and in vitro studies. MDPI. Available at: [Link]
-
The role of nitric oxide in peptic ulcer: a narrative review. National Center for Biotechnology Information. Available at: [Link]
- A kind of synthetic method of indomethacin and its analogues. Google Patents.
-
The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of indomethacin reported by Shen. ResearchGate. Available at: [Link]
-
COX-inhibiting nitric oxide donator. Wikipedia. Available at: [Link]
-
Cyclo-oxygenase (COX) inhibiting nitric oxide donating (CINODs) drugs: a review of their current status. PubMed. Available at: [Link]
-
Organic synthesis of indomethacin. The Science Snail. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
-
New nitric oxide-releasing indomethacin derivatives with 1,3-thiazolidi- ne-4-one scaffold: Design, synthesis, in silico and in vitro studies. ResearchGate. Available at: [Link]
-
New nitric oxide-releasing indomethacin derivatives with 1,3-thiazolidine-4-one scaffold: Design, synthesis, in silico and in vitro studies. PubMed. Available at: [Link]
- Synthesis method of indometacin and analogues thereof. Patsnap.
-
Indometacin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]
-
No Effect of One-Year Treatment with Indomethacin on Alzheimer's Disease Progression: A Randomized Controlled Trial. National Center for Biotechnology Information. Available at: [Link]
-
Antiulcer Activity By Pylorus Ligation Method in Rat. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 3. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold | MDPI [mdpi.com]
- 5. CN110981781A - A kind of synthetic method of indomethacin and its analogues - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. An open label randomized clinical trial of Indomethacin for mild and moderate hospitalised Covid-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step protocol for the synthesis of new NO-Indomethacin analogs
An Application Note for the Step-by-Step Synthesis of Novel NO-Indomethacin Analogs
Authored by: A Senior Application Scientist
Abstract
Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are cornerstones in the management of pain and inflammation. Their therapeutic efficacy, however, is often marred by significant gastrointestinal toxicity, primarily due to the inhibition of cyclooxygenase-1 (COX-1) which is vital for gastric mucosal protection. A promising strategy to mitigate this adverse effect is the development of nitric oxide (NO)-donating NSAIDs. By covalently linking a nitric oxide-releasing moiety to the parent drug, these hybrid agents can leverage the cytoprotective effects of NO in the gastrointestinal tract, counteracting the ulcerogenic effects of prostaglandin suppression. This application note provides a detailed, step-by-step protocol for the synthesis of a representative this compound analog, designed for researchers and professionals in drug development and medicinal chemistry.
Introduction and Scientific Rationale
Indomethacin exerts its anti-inflammatory effect by inhibiting COX enzymes, thereby blocking prostaglandin synthesis. This mechanism, while effective, also diminishes the production of prostaglandins that maintain gastric mucosal integrity, leading to a high incidence of ulcers and bleeding. The strategic conjugation of a nitric oxide (NO) donor to the indomethacin scaffold aims to create a safer therapeutic agent. Nitric oxide is a critical signaling molecule that promotes mucosal blood flow, mucus secretion, and inhibits leukocyte adhesion—actions that collectively preserve the gastric mucosal barrier.
The synthetic strategy outlined herein involves the modification of Indomethacin's carboxyl group, a common approach that preserves the core pharmacophore responsible for COX inhibition. An ester linkage is employed to connect Indomethacin to a nitrooxybutyl linker. This linkage is designed to be susceptible to in vivo hydrolysis by endogenous esterases, ensuring the release of both the active Indomethacin drug and the NO-donating moiety at the site of action.
Overall Synthetic Scheme
The synthesis is a two-part process. First, a suitable NO-donating linker, 4-(nitrooxy)butyl bromide, is prepared. Second, this linker is coupled with Indomethacin via an esterification reaction.
Caption: Overall two-step synthesis of an this compound analog.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | Sigma-Aldrich | ≥99% |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Acros Organics | 99% |
| Silver Nitrate | AgNO₃ | 169.87 | Fisher Scientific | ≥99.9% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | ≥99.5% |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Fisher Scientific | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | HPLC Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | VWR | HPLC Grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | ACS Grade |
| Brine (Saturated NaCl) | NaCl | 58.44 | Lab Prepared | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders)
-
NMR Spectrometer (¹H, ¹³C)
-
HPLC system with UV detector
-
FT-IR Spectrometer
Detailed Experimental Protocols
Caption: Experimental workflow from synthesis to characterization.
Part A: Synthesis of 4-Bromobutyl Nitrate Linker
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add silver nitrate (5.09 g, 30.0 mmol, 1.0 eq).
-
Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask and stir to dissolve the silver nitrate. To this solution, add 1,4-dibromobutane (12.95 g, 60.0 mmol, 2.0 eq).
-
Expert Insight: A 2-fold excess of dibromobutane is used to favor the mono-substitution product and minimize the formation of the dinitrate byproduct.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-10 hours. The reaction should be performed in the dark (e.g., by wrapping the flask in aluminum foil) to prevent light-induced decomposition of silver nitrate.
-
Monitoring: Monitor the progress of the reaction by TLC (Mobile phase: 10% EtOAc in Hexanes). The product, 4-bromobutyl nitrate, will have a higher Rf value than the starting di-bromide.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A pale-yellow precipitate of silver bromide (AgBr) will have formed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the AgBr precipitate. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 15% Ethyl Acetate in Hexanes as the eluent. Combine the fractions containing the pure product and concentrate by rotary evaporation to yield 4-bromobutyl nitrate as a colorless to pale yellow oil.
Part B: Synthesis of this compound Analog
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add Indomethacin (1.79 g, 5.0 mmol, 1.0 eq) and 30 mL of anhydrous acetonitrile. Stir until the Indomethacin is fully dissolved.
-
Base Addition: Add triethylamine (0.70 mL, 5.0 mmol, 1.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Expert Insight: Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic acid of Indomethacin, forming a carboxylate salt. This enhances its nucleophilicity for the subsequent reaction with the alkyl bromide linker. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.
-
-
Linker Addition: Dissolve the purified 4-bromobutyl nitrate (1.09 g, 5.5 mmol, 1.1 eq) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the Indomethacin solution over 10 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (Mobile phase: 40% EtOAc in Hexanes). The product spot should appear at a higher Rf value compared to the starting Indomethacin spot.
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the resulting residue in 50 mL of dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Causality: The NaHCO₃ wash removes any unreacted Indomethacin and acidic byproducts. The water and brine washes remove residual salts and water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an acetone/water or ethanol/water solvent system.[1][2] Alternatively, flash column chromatography (30% EtOAc in Hexanes) can be used to yield the final this compound analog as a solid.
Product Characterization and Quality Control
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of signals from both the Indomethacin backbone and the newly incorporated nitrooxybutyl chain. Key expected signals include the aromatic protons of Indomethacin, the methylene protons adjacent to the ester oxygen, and the methylene protons adjacent to the nitrate group (typically shifted downfield to ~4.5 ppm).[4]
-
¹³C NMR Spectroscopy: The carbon spectrum should show a new ester carbonyl peak (around 170-172 ppm) and peaks corresponding to the four carbons of the butyl chain.
-
FT-IR Spectroscopy: The IR spectrum provides functional group confirmation. Look for the appearance of a strong ester C=O stretch (around 1735 cm⁻¹) and characteristic strong asymmetric and symmetric stretching bands for the O-NO₂ group (around 1630 cm⁻¹ and 1270 cm⁻¹, respectively). The broad O-H stretch of the carboxylic acid from Indomethacin should be absent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A typical method would use a C18 column with a mobile phase of methanol and 0.2% phosphoric acid in water, with UV detection at 320 nm.[4][5] A pure sample should exhibit a single major peak.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product, matching the calculated mass for the target this compound analog.[6]
Conclusion
This application note details a robust and reproducible two-step protocol for the synthesis of a novel NO-donating Indomethacin analog. The methodology is grounded in established organic chemistry principles, including SN2 reactions and esterification. By following this guide, researchers can reliably synthesize these promising compounds for further pharmacological evaluation. The emphasis on in-process monitoring, rigorous purification, and multi-faceted characterization ensures the generation of high-purity materials essential for credible drug development research.
References
- CN110981781A - A kind of synthetic method of indomethacin and its analogues.
-
Synthesis of indomethacin analogues for evaluation as modulators of MRP activity. ResearchGate. [Link]
-
Organic synthesis of indomethacin. The Science Snail (2018). [Link]
-
Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. MDPI. [Link]
-
Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3. National Institutes of Health (NIH). [Link]
-
The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Royal Society of Chemistry. [Link]
-
Indomethacin: New Polymorphs of an Old Drug. ACS Publications. [Link]
-
Profiling Indomethacin Impurities Using High-Performance Liquid Chromatography and Nuclear Magnetic Resonance. PubMed. [Link]
-
Synthesis and biological evaluation of ester derivatives of indomethacin as selective COX2 inhibitors. ResearchGate. [Link]
-
Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. MDPI. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. PubMed Central. [Link]
-
Molecular docking, Synthesis and Characterization of New Indomethacin and Mefenamic Acid Analogues as Potential Anti-inflammatory Agent. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
- CN111848487A - Method for purifying indomethacin.
-
Purification of a carboxylic acid in ethanol without esterification? ResearchGate. [Link]
-
Quantitative Evaluation of the Crystallinity of Indomethacin Using 1 H T 2 Relaxation Behaviors Measured by Time Domain NMR. PubMed. [Link]
-
Chemical Synthesis of an Indomethacin Ester Prodrug and Its Metabolic Activation by Human Carboxylesterase 1. PubMed. [Link]
-
Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance. ResearchGate. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
Sources
- 1. CN111848487A - Method for purifying indomethacin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Profiling indomethacin impurities using high-performance liquid chromatography and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
Application of NO-Indomethacin in Preclinical Cardiovascular Research: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Introduction: The Cardiovascular Conundrum of NSAIDs and the Nitric Oxide Solution
Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones of pain and inflammation management. However, their utility is often shadowed by significant cardiovascular risks[1][2]. Traditional NSAIDs, such as indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins[1]. This inhibition, while reducing inflammation, can disrupt the delicate balance of vasoactive mediators. Specifically, suppressing vasodilatory prostaglandins (like PGI₂) while leaving the production of pro-thrombotic and vasoconstrictive thromboxanes (TXA₂) unchecked can lead to an increased risk of hypertension, myocardial infarction, and stroke[2][3][4].
The development of nitric oxide (NO)-releasing NSAIDs, including NO-Indomethacin, represents a strategic approach to mitigate these cardiovascular liabilities. By chemically linking an NO-donating moiety to the parent indomethacin molecule, these hybrid drugs are designed to deliver two distinct therapeutic actions: the established anti-inflammatory effect of indomethacin and the vasoprotective benefits of nitric oxide[5]. NO is a critical signaling molecule in the cardiovascular system, promoting vasodilation, inhibiting platelet aggregation, and reducing vascular inflammation[6]. The core hypothesis is that the localized release of NO can counteract the detrimental cardiovascular effects of COX inhibition, creating a safer pharmacological profile. This guide provides an in-depth overview and detailed protocols for the preclinical evaluation of this compound in key models of cardiovascular disease.
Dual-Pronged Mechanism of Action: COX Inhibition and NO Donation
The therapeutic rationale for this compound is rooted in its bimodal mechanism of action, which simultaneously addresses inflammation and vascular health.
-
COX Inhibition: The indomethacin component retains its ability to non-selectively inhibit both COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. However, this also inhibits the production of prostacyclin (PGI₂), a vasodilator and inhibitor of platelet aggregation, contributing to the cardiovascular risk of the parent drug[7].
-
Nitric Oxide (NO) Donation: The NO-donating moiety releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn reduces intracellular calcium levels, causing vasodilation[6]. This NO-mediated vasodilation is intended to offset the vasoconstrictor effects arising from COX inhibition. Furthermore, NO possesses anti-platelet and anti-inflammatory properties that complement the therapeutic profile[6].
The interplay of these two mechanisms is visualized in the signaling pathway diagram below.
Preclinical Evaluation Strategy: A Multi-Model Approach
A robust preclinical assessment of this compound requires a multi-faceted approach, combining ex vivo and in vivo models to evaluate its effects on vascular tone, blood pressure, and chronic vascular disease progression.
Protocol 1: Assessing Vasodilatory Effects in Aortic Rings (Ex Vivo)
Rationale: This protocol directly assesses the ability of this compound to induce vasodilation, a key counter-mechanism to the potential vasoconstrictor effects of COX inhibition. It provides a controlled environment to study the drug's direct action on vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g).
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Under a dissecting microscope, remove adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings[8].
-
-
Organ Bath Setup:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer coupled to a data acquisition system.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2.0 g, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (PE, 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to generate a concentration-response curve.
-
Controls: Run parallel experiments with:
-
Vehicle (e.g., DMSO) to control for solvent effects.
-
Parent Indomethacin to demonstrate its lack of direct vasodilatory effect.
-
A standard NO donor (e.g., Sodium Nitroprusside) as a positive control.
-
L-NAME (a nitric oxide synthase inhibitor) pre-incubation to confirm the relaxation is independent of endothelial NO production[4].
-
-
-
Data Analysis:
-
Express the relaxation response as a percentage reversal of the PE-induced pre-contraction.
-
Plot concentration-response curves and calculate EC₅₀ values (the concentration of drug that produces 50% of the maximal response).
-
Protocol 2: Evaluating Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Rationale: The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension[9]. This in vivo protocol is designed to determine if the vasodilatory properties of this compound translate into a reduction or prevention of blood pressure elevation, contrasting with the known hypertensive effects of indomethacin alone[10][11].
Methodology:
-
Animal Model and Grouping:
-
Use male SHRs aged 12-14 weeks, when hypertension is well-established (systolic blood pressure >170 mmHg)[9].
-
Acclimatize animals for at least one week before the experiment.
-
Divide rats into the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 1% Carboxymethylcellulose, oral gavage).
-
Group 2: this compound (therapeutically relevant dose, e.g., 10 mg/kg/day, oral gavage).
-
Group 3: Indomethacin (equimolar dose to Group 2, oral gavage).
-
Group 4: Positive Control (e.g., a standard antihypertensive like an ACE inhibitor)[12].
-
-
-
Drug Administration and Blood Pressure Measurement:
-
Administer the assigned treatments daily via oral gavage for a period of 14-28 days.
-
Measure systolic blood pressure (SBP) using the non-invasive tail-cuff method[13][14].
-
Critical Consideration: To ensure accuracy, train the rats for the tail-cuff procedure for 3-5 consecutive days before the baseline measurement. Measurements should be taken at the same time each day in a quiet, temperature-controlled environment to minimize stress-induced fluctuations[13][15].
-
Record baseline SBP before the first dose and then at regular intervals (e.g., weekly) throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for analysis of inflammatory biomarkers (e.g., C-reactive protein).
-
Harvest the heart and aorta for histological analysis to assess for end-organ damage (e.g., cardiac hypertrophy, vascular remodeling).
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the mean SBP changes between groups.
-
Protocol 3: Investigating Anti-Atherosclerotic Effects in ApoE-/- Mice
Rationale: Inflammation is a key driver of atherosclerosis. Apolipoprotein E-deficient (ApoE-/-) mice develop spontaneous hypercholesterolemia and atherosclerotic lesions that resemble those in humans, making them an ideal model to study anti-inflammatory and anti-atherosclerotic interventions[10][16][17]. This protocol assesses the long-term efficacy of this compound in reducing the development of atherosclerotic plaques.
Methodology:
-
Animal Model and Diet:
-
Use male ApoE-/- mice, 6-8 weeks of age.
-
Feed all mice a high-fat, Western-type diet (e.g., 21% fat, 0.15% cholesterol) for 12-16 weeks to accelerate lesion development[10].
-
Divide mice into the following groups (n=10-12 per group):
-
Group 1: Vehicle Control (administered daily).
-
Group 2: this compound (e.g., 5 mg/kg/day, incorporated into the diet or via oral gavage).
-
Group 3: Indomethacin (equimolar dose to Group 2).
-
-
-
Treatment and Monitoring:
-
Administer treatments for the entire duration of the high-fat diet feeding.
-
Monitor animal weight and general health status weekly.
-
-
Tissue Collection and Lesion Quantification:
-
At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture high-resolution images and use image analysis software to quantify the total plaque area as a percentage of the total aortic surface area[3].
-
Aortic Root Analysis: Embed the heart and aortic root in OCT compound, freeze, and collect serial cryosections. Stain sections with Oil Red O and hematoxylin. Quantify the lesion area in multiple sections to determine the average plaque size[6][18].
-
-
Plaque Composition Analysis (Optional but Recommended):
-
Perform immunohistochemical staining on aortic root sections for:
-
This analysis provides insight into plaque stability, a critical factor in clinical outcomes.
-
Representative Data and Expected Outcomes
The following table summarizes expected quantitative outcomes from the described preclinical models, based on the known mechanisms of this compound and data from analogous compounds.
| Parameter | Model | Vehicle Control | Indomethacin | This compound | Expected Outcome & Rationale |
| Vasorelaxation (EC₅₀) | Ex Vivo Aortic Rings | N/A | >100 µM | ~10-30 µM | This compound should induce dose-dependent vasorelaxation due to NO release, an effect absent in the parent drug[18]. |
| Change in SBP (mmHg) | SHR Model | +2 ± 3 | +15 ± 5 | -10 ± 4 | Indomethacin may increase BP. This compound is expected to lower BP by counteracting this via NO-mediated vasodilation[10][20]. |
| Atherosclerotic Plaque Area (%) | ApoE-/- Mouse (en face) | 15 ± 2.5% | 10 ± 2.0% | 7 ± 1.5% | Both drugs reduce inflammation-driven plaque. This compound may be superior due to improved endothelial function and anti-platelet effects[1]. |
Note: Values are illustrative and will vary based on specific experimental conditions, the exact this compound derivative used, and its dosing. A study on an indomethacin derivative (INDO-PA) in ApoE-/- mice demonstrated a significant reduction in aortic atherosclerotic lesion formation by 44-53% compared to controls[1].
Conclusion and Future Directions
The preclinical evaluation of this compound in cardiovascular models is a critical step in validating its potential as a safer anti-inflammatory agent. The protocols outlined here provide a comprehensive framework for assessing its key cardiovascular effects, from acute vascular reactivity to chronic impacts on blood pressure and atherosclerosis. By demonstrating a dissociation between its potent anti-inflammatory activity and the cardiovascular liabilities of its parent compound, these studies can provide the necessary evidence to support further development. Future research should also focus on models of thrombosis and myocardial ischemia-reperfusion injury to fully characterize the cardiovascular profile of this promising class of drugs.
References
-
Guth, P. H., & Smith, E. (1978). Histamine-induced vasodilation in the mesenteric circulation. Microvascular Research, 15(2), 241-246. [Link]
-
Mitchell, J. A., et al. (2021). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry, 64(22), 16349–16373. [Link]
-
Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model. (2025). Journal of Visualized Experiments. [Link]
-
Smith, A. J., Gerkens, J. F., & Dosen, P. (1994). WEB-2086 and indomethacin do not modify blood pressure fall on unclipping hypertensive rats. Clinical and Experimental Pharmacology and Physiology, 21(5), 413-416. [Link]
-
Paone, D. V., et al. (2005). Inhibition of cyclooxygenase with indomethacin phenethylamide reduces atherosclerosis in apoE-null mice. Journal of Pharmacology and Experimental Therapeutics, 312(2), 526-532. [Link]
-
Rossoni, G., et al. (2001). NCX 4016, a nitric oxide-releasing aspirin, modulates adrenergic vasoconstriction in the perfused rat tail artery. British Journal of Pharmacology, 132(5), 1023–1030. [Link]
-
Kubota, Y., et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 80(12), 2464–2466. [Link]
-
Lüscher, T. F., et al. (1990). Effect of cilazapril and indomethacin on endothelial dysfunction in the aortas of spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 15 Suppl 5, S71-S75. [Link]
-
Pope, J. E. (2021). Indomethacin-Induced Hypertensive Crisis. Cureus, 13(9), e18047. [Link]
-
Histological analysis of the pathophysiology in the atherosclerotic plaque. ResearchGate. [Link]
-
Whittle, B. J., & Vane, J. R. (1984). A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats. Journal of Pharmacological Methods, 11(3), 179-187. [Link]
-
Baker, M., et al. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100868. [Link]
-
Arfors, K. E., et al. (1976). Indomethacin and Platelet Aggregation in Chronic Glomerulonephritis: Existence of Non-responders. British Medical Journal, 2(6030), 257–259. [Link]
-
Conrad, K. P., & Lindheimer, M. D. (1997). The effect of indomethacin on blood pressure in a rat model of preeclampsia. American Journal of Obstetrics and Gynecology, 176(1 Pt 2), S106. [Link]
-
Rossoni, G., et al. (2001). NCX 4016, a nitric oxide-releasing aspirin, modulates adrenergic vasoconstriction in the perfused rat tail artery. British Journal of Pharmacology, 132(5), 1023-1030. [Link]
-
Baker, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100868. [Link]
-
Muscará, M. N., et al. (2000). Therapeutic applications of nitric oxide releasing non steroidal anti-inflammatory drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Fiorucci, S., et al. (2003). Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study. Gastroenterology, 124(3), 600-607. [Link]
-
Van der Donckt, C., et al. (2015). Practical assessment of the quantification of atherosclerotic lesions in apoE-/- mice. Experimental and Therapeutic Medicine, 10(4), 1251–1258. [Link]
-
Getz, G. S., & Reardon, C. A. (2023). Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background. International Journal of Molecular Sciences, 24(9), 7935. [Link]
-
Bins-Eli, M., et al. (2000). Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats. Brazilian Journal of Medical and Biological Research, 33(7), 815-822. [Link]
-
Stahl, R., et al. (1981). Effect of indomethacin on blood pressure in rats with renovascular hypertension: dependence on plasma renin activity. Klinische Wochenschrift, 59(5), 245-246. [Link]
-
Takeuchi, K., et al. (2001). Lack of gastric toxicity of nitric oxide-releasing aspirin, NCX-4016, in the stomach of diabetic rats. Digestive Diseases and Sciences, 46(8), 1693-1701. [Link]
-
Pope, J. E., et al. (2008). Nitric oxide and cardiovascular effects: new insights in the role of nitric oxide for the management of osteoarthritis. Osteoarthritis and Cartilage, 16 Suppl 2, S23-S27. [Link]
-
FDA Drug Safety Communication. (2015). FDA strengthens warning that non-aspirin nonsteroidal anti-inflammatory drugs (NSAIDs) can cause heart attacks or strokes. FDA. [Link]
-
Wright, J. C., & D'Amour, J. (2019). Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements. JAALAS, 58(5), 503–509. [Link]
-
Luo, G., et al. (2025). A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II. Journal of Visualized Experiments. [Link]
-
Wang, C., et al. (2023). Non-Invasive Blood Pressure Tracking of Spontaneous Hypertension Rats Using an Electronic Nose. Biosensors, 14(1), 1. [Link]
-
Jawień, J. (2021). ApoE-Knockout Mice: What are New Achievements of this Model of Atherosclerosis?. Acta Scientific Medical Sciences, 5(6), 11-14. [Link]
- Methods for treating NSAID-induced cardiovascular, cerebrovascular or renal vascular adverse events. (2019).
-
Zhang, X., et al. (2021). Establishment of a Novel Mouse Model for Atherosclerotic Vulnerable Plaque. Frontiers in Cardiovascular Medicine, 8, 642801. [Link]
-
How to Perform a Platelet Aggregation. (2011). YouTube. [Link]
-
Rossoni, G., et al. (2001). The nitroderivative of aspirin, NCX 4016, reduces infarct size caused by myocardial ischemia-reperfusion in the anesthetized rat. Journal of Pharmacology and Experimental Therapeutics, 297(1), 380-387. [Link]
-
Kurtz, T. W., et al. (2005). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. Hypertension, 45(1), 142-161. [Link]
-
VAYSSE, J., et al. (2016). The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction. Journal of Translational Medicine, 14, 146. [Link]
-
Pugliese, F., & Mené, P. (1987). Indomethacin reduces the antihypertensive action of enalapril. Clinical Science, 73(4), 433-437. [Link]
-
Feng, Y., et al. (2025). Non-Invasive Blood Pressure Measurement in Mice. Methods in Molecular Biology. [Link]
-
SHR (Spontaneous Hypertensive Rat). Inotiv. [Link]
-
Salaga, M., et al. (2024). The Impact of H1–H4 Receptor Antagonists on the Levels of Selected Oxidative Stress Markers in Liver and Muscle Tissue in an Animal Model of Colitis. International Journal of Molecular Sciences, 25(11), 5786. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The influence of aspirin and indomethacin on the platelet contractile wave - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCX 4016, a nitric oxide-releasing aspirin, modulates adrenergic vasoconstriction in the perfused rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
- 10. Frontiers | Mouse Models for Atherosclerosis Research—Which Is My Line? [frontiersin.org]
- 11. reprocell.com [reprocell.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Medicine Reports [spandidos-publications.com]
- 20. Effect of indomethacin on blood pressure in rats with renovascular hypertension: dependence on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for Utilizing NO-Indomethacin in Prostaglandin Synthesis Inhibition Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NO-Indomethacin to study the inhibition of prostaglandin synthesis. It delves into the scientific rationale, provides detailed experimental protocols, and offers insights grounded in established research.
Introduction: The Rationale for this compound
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2][3] Indomethacin, an indole-3-acetic acid derivative, is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms.[3][4][5]
While effective, the clinical use of traditional NSAIDs like indomethacin is often limited by significant gastrointestinal (GI) side effects, including ulceration and bleeding.[5][6] These adverse effects are largely attributed to the inhibition of COX-1, which is constitutively expressed in the gastric mucosa and produces prostaglandins that are essential for maintaining mucosal integrity.[5]
To address this limitation, a new class of compounds known as nitric oxide (NO)-donating NSAIDs (NO-NSAIDs) has been developed.[2] this compound is a conjugate of indomethacin and an NO-releasing moiety. The rationale behind this molecular design is to retain the anti-inflammatory efficacy of the parent drug while mitigating its GI toxicity through the localized release of nitric oxide. NO is a crucial endogenous molecule known to protect the gastric mucosa by maintaining blood flow and promoting mucus secretion.[7]
This guide will provide a detailed protocol for utilizing this compound to study its inhibitory effects on prostaglandin synthesis in an in vitro cell-based model.
The Dual Mechanism of Action of this compound
This compound exerts its pharmacological effects through a dual mechanism:
-
COX Inhibition: The indomethacin component of the molecule directly inhibits the activity of both COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins, thereby reducing the production of pro-inflammatory prostaglandins like PGE2.
-
Nitric Oxide Donation: The NO-releasing moiety of the molecule provides a source of exogenous nitric oxide. This NO release has been shown to counteract the deleterious effects of COX inhibition in the gastrointestinal tract, offering a gastrointestinal-sparing effect. The release of NO can be spontaneous at physiological pH or may require enzymatic activation, depending on the specific chemical linker used in the synthesis of the this compound derivative.[2]
The following diagram illustrates the prostaglandin synthesis pathway and the points of intervention by this compound.
Caption: Prostaglandin synthesis pathway and points of inhibition by this compound.
Comparative COX Inhibition Profile
The potency of indomethacin and its derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) provide a quantitative measure of this potency.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-1/COX-2) | Reference |
| Indomethacin | 27 nM (ovine) | 127 nM (murine) | 0.21 | [8] |
| Indomethacin | 0.01 µM (in cultured inflammatory cells) | Not specified | Not applicable | [9] |
Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate concentration.
Experimental Protocol: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
This protocol provides a step-by-step method to assess the inhibitory effect of this compound on prostaglandin E2 (PGE2) production in a well-established in vitro model of inflammation using the murine macrophage cell line, RAW 264.7. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of COX-2 and subsequent PGE2 production in these cells.[10][11]
Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Indomethacin (for comparison)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan Blue)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Sterile centrifuge tubes and pipettes
Preparation of Reagents
-
Complete Culture Medium: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Stock Solutions of Inhibitors: Prepare 10 mM stock solutions of this compound and Indomethacin in DMSO. Store in small aliquots at -20°C. Note: The solubility of indomethacin in DMSO is approximately 17.3 mg/mL.
-
LPS Solution: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store in aliquots at -20°C.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for measuring PGE2 inhibition in RAW 264.7 cells.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, detach them using a cell scraper or a gentle enzymatic dissociation method.
-
Perform a cell count and assess viability using Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Pre-treatment with Inhibitors:
-
Prepare serial dilutions of this compound and Indomethacin in complete culture medium from the 10 mM stock solutions. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the inhibitors or vehicle control.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Following the pre-incubation period, add 10 µL of LPS solution (final concentration of 1 µg/mL) to the appropriate wells.
-
Include a negative control group of cells that are not treated with LPS.
-
The final volume in each well should be 110 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Collection of Supernatant:
Measurement of PGE2 Levels by ELISA
-
Quantify the concentration of PGE2 in the cell culture supernatants using a commercially available PGE2 competitive ELISA kit.[13][14][15]
-
Follow the manufacturer's instructions provided with the kit meticulously.
-
Briefly, this involves adding the samples and standards to a microplate pre-coated with a PGE2-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2. After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Generate a standard curve using the provided PGE2 standards and determine the concentration of PGE2 in the samples by interpolating from this curve.
Data Analysis and Interpretation
-
Calculate the mean and standard deviation of the PGE2 concentrations for each treatment group.
-
Normalize the data by expressing the PGE2 levels in the treated groups as a percentage of the LPS-stimulated control group.
-
Plot the percentage of PGE2 inhibition against the log of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value for both this compound and Indomethacin.
-
Compare the potency of this compound and Indomethacin in inhibiting PGE2 production.
-
Statistical analysis (e.g., t-test or ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences between treatment groups.
Self-Validating System: Essential Controls
To ensure the trustworthiness and validity of the experimental results, the inclusion of appropriate controls is paramount:
-
Negative Control (Unstimulated Cells): Cells treated with vehicle only (no inhibitor, no LPS). This establishes the basal level of PGE2 production.
-
Positive Control (LPS-Stimulated Cells): Cells treated with vehicle and stimulated with LPS. This represents the maximum PGE2 production in response to the inflammatory stimulus.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the inhibitor-treated groups. This ensures that the vehicle itself does not affect PGE2 production or cell viability.
-
Indomethacin Control: Running a parallel dose-response curve with the parent compound, indomethacin, allows for a direct comparison of the potency of this compound.
-
Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in PGE2 production is due to COX inhibition and not a result of drug-induced cytotoxicity.
Conclusion and Future Directions
This guide provides a robust framework for utilizing this compound to study its inhibitory effects on prostaglandin synthesis. The detailed protocol, along with the outlined controls, ensures the generation of reliable and reproducible data. By comparing the activity of this compound with its parent compound, researchers can gain valuable insights into the contribution of the nitric oxide moiety to the overall pharmacological profile of the drug.
Future studies could expand on this protocol to investigate the effects of this compound on the expression of COX-1 and COX-2 enzymes at the protein and mRNA levels, explore its impact on other inflammatory mediators, and assess its cytoprotective effects in gastric epithelial cell models.
References
-
Nonsteroidal anti-inflammatory drug - Wikipedia. [Link]
-
Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold - PubMed Central. [Link]
-
Indomethacin | C19H16ClNO4 | CID 3715 - PubChem - NIH. [Link]
-
Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Indometacin – Knowledge and References - Taylor & Francis. [Link]
-
Indomethacin - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Comparison of effects of aspirin and indomethacin on human platelet prostaglandin synthetase - PMC - NIH. [Link]
-
Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central. [Link]
- CN110981781A - A kind of synthetic method of indomethacin and its analogues - Google P
-
The cytoprotective effect of leminoprazole on indomethacin-induced damage to rabbit gastric mucosal cells - PubMed. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. [Link]
-
Effect of indomethacin on NO production in RAW 264.7 induced by LPS.... - ResearchGate. [Link]
-
Elabscience® PGE2(Prostaglandin E2) ELISA Kit. [Link]
-
Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC - PubMed Central. [Link]
-
Full article: Nitric Oxide Generating/Releasing Materials - Taylor & Francis. [Link]
-
Gastroprotective Effect of 2,3-Dimethylquinoxaline Against Indomethacin-Induced Gastric Ulcer in Rat - Dove Medical Press. [Link]
-
Comparison of indomethacin and nimesulide, a selective cyclooxygenase-2 inhibitor, on key pathophysiologic steps in the pathogenesis of nonsteroidal anti-inflammatory drug enteropathy in the rat - ResearchGate. [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. [Link]
-
Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine - PubMed Central. [Link]
-
Human Prostaglandin E2 (PGE2) Elisa kit - AMSBIO. [Link]
-
Prostaglandin inhibition by intraperitoneal indomethacin has no effect on peritoneal permeability during stable CAPD - PubMed. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. [Link]
-
In Vitro Nitric Oxide Assays - Cell Biolabs, Inc.. [Link]
-
Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors | PNAS. [Link]
-
Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC - NIH. [Link]
-
Indometacin (Indometacinum). [Link]
-
Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself? - American Physiological Society Journal. [Link]
-
NO release by nitric oxide donors in vitro and in planta - PubMed. [Link]
-
Percentage enzyme inhibition and IC50 values of EAP and indomethacin... - ResearchGate. [Link]
-
Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-??B inactivation in RAW 264.7 macrophages: Possible involvement of the IKK and MAPK pathways - ResearchGate. [Link]
-
INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]
-
Precise Delivery of Nitric Oxide Controlled by Bioorthogonal Endocellulase Ameliorates Hindlimb Ischemia - MDPI. [Link]
Sources
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.elabscience.com [file.elabscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. content.abcam.com [content.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with NO-Indomethacin
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for NO-Indomethacin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to experimental variability. We understand that inconsistent results can be a significant roadblock, and this resource provides a structured approach to troubleshooting, grounded in scientific principles and field-proven insights.
Part I: Interactive Troubleshooting Guide
This section is designed as a primary diagnostic tool. Start with the first question and follow the logic to pinpoint the source of inconsistency in your experiments.
Q1: My experimental results with this compound are highly variable. Where should I begin troubleshooting?
Inconsistent results with a dual-action compound like this compound almost always trace back to one of three areas: (1) Reagent Integrity , (2) Biological System Variability , or (3) Assay Procedure . Before repeating costly experiments, it is crucial to systematically validate each of these components.
The following workflow provides a logical path to identify the root cause.
Technical Support Center: Dose-Response Optimization for In Vivo Studies Using NO-Indomethacin
Welcome to the technical support center for the in vivo application of NO-Indomethacin. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing dose-response relationships and troubleshooting common experimental challenges. As your dedicated application scientist, my goal is to bridge the gap between theoretical knowledge and successful bench-top execution.
Introduction: The Rationale for this compound
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] However, its clinical use is often limited by significant gastrointestinal side effects.[2] this compound, a derivative that incorporates a nitric oxide (NO)-donating moiety, was developed to mitigate this gastrointestinal toxicity. The gradual release of NO is believed to exert a protective effect on the gastric mucosa, independent of the COX-inhibition mechanism.[3] Understanding the interplay between the parent drug's activity and the NO-mediated protective effects is crucial for designing effective in vivo studies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when working with this compound.
Q1: What is the primary advantage of using this compound over traditional Indomethacin in my in vivo model?
The principal advantage of this compound is its improved gastrointestinal safety profile.[3] While retaining the anti-inflammatory efficacy of the parent indomethacin molecule, the NO-donating group helps to preserve gastric mucosal integrity, reducing the risk of ulceration and bleeding commonly observed with traditional NSAIDs.[4] This is particularly beneficial in chronic inflammatory models where long-term dosing is required.
Q2: How does the mechanism of action of this compound differ from that of Indomethacin?
This compound possesses a dual mechanism of action. The indomethacin component acts as a non-selective COX-1 and COX-2 inhibitor, reducing the synthesis of prostaglandins involved in inflammation and pain.[1] The nitrooxybutyl ester moiety releases nitric oxide (NO), which has vasodilatory and cytoprotective effects on the gastrointestinal mucosa. This NO release counteracts the local ischemic effects of prostaglandin inhibition, a key factor in NSAID-induced gastric damage.
Q3: What is a good starting dose for this compound in a rodent model of inflammation?
A precise starting dose can vary depending on the specific model and species. However, a common strategy is to start with a dose equimolar to an effective dose of indomethacin. For many acute inflammation models in rats, such as the carrageenan-induced paw edema model, indomethacin is often effective in the 5-10 mg/kg range.[5][6] Therefore, calculating the molar equivalent of this compound based on this range is a logical starting point for your dose-response studies. For mice, effective doses of indomethacin can be higher, sometimes in the range of 10-20 mg/kg.[7]
Q4: How should I formulate this compound for oral gavage?
This compound is a lipophilic compound.[8] For oral administration in rodents, it is commonly suspended in an aqueous vehicle containing a suspending agent. A widely used and effective vehicle is 0.5% to 1% carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure a uniform suspension before each administration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Inconsistent or lack of efficacy | 1. Improper formulation/dosing: The compound may not be homogenously suspended, leading to inaccurate dosing. 2. Degradation of the compound: The nitrooxybutyl ester moiety may be susceptible to hydrolysis, especially in certain vehicles or at inappropriate pH. 3. Suboptimal dose: The selected dose may be too low to elicit a therapeutic effect in your specific model. | 1. Formulation: Ensure vigorous and consistent mixing of the suspension before each gavage. Prepare fresh formulations regularly. 2. Stability: Prepare formulations fresh daily if stability is a concern. Avoid highly acidic or alkaline vehicles. While specific data on this compound stability in all vehicles is limited, ester hydrolysis is a known chemical process. 3. Dose-response: Conduct a pilot dose-response study with a wider range of doses to establish the effective dose range for your model. |
| Unexpected toxicity or mortality | 1. Vehicle toxicity: The vehicle itself may be causing adverse effects. 2. High dose: The dose, although intended to be therapeutic, may be approaching the toxic range for the specific animal strain or model. 3. Off-target effects: While designed for GI safety, high doses of any compound can have unforeseen toxicities. | 1. Vehicle control: Always include a vehicle-only control group to rule out vehicle-induced toxicity. 2. Dose reduction: If toxicity is observed, reduce the dose and perform a more gradual dose-escalation study. 3. Literature review: Consult literature for reported toxicities of indomethacin and other NO-donating drugs in your animal model. |
| High variability in results | 1. Inconsistent gavage technique: Inaccurate oral administration can lead to variable drug absorption. 2. Animal-to-animal variability: Biological differences between animals can contribute to varied responses. 3. Non-homogenous suspension: As mentioned above, inconsistent dosing due to poor suspension. | 1. Gavage training: Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate delivery. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Formulation consistency: Re-emphasize the importance of a homogenous suspension for every dose administered. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, purified water
-
Mortar and pestle (optional, for initial wetting)
-
Stir plate and magnetic stir bar
-
Calibrated oral gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 10 mL solution for a 5 mg/kg dose in 250g rats (assuming a 1 mL gavage volume), you would need 12.5 mg of this compound.
-
Prepare the vehicle: Slowly add the desired amount of CMC to the sterile water while stirring continuously to create a 0.5% or 1% (w/v) solution. Allow it to stir for several hours until the CMC is fully dissolved and the solution is clear and viscous.
-
Weigh the this compound powder accurately.
-
Create a paste (optional but recommended): Place the this compound powder in a mortar and add a small volume of the CMC vehicle. Gently triturate with the pestle to create a smooth paste. This helps to wet the powder and prevent clumping.
-
Suspend the compound: Gradually add the paste to the remaining volume of the CMC vehicle while stirring continuously with a magnetic stir bar.
-
Ensure homogeneity: Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps or settled powder.
-
Administration: Before each animal is dosed, ensure the suspension is re-homogenized by vortexing or inverting the container several times.
Protocol 2: Dose-Response Evaluation in a Rat Carrageenan-Induced Paw Edema Model
Objective: To determine the effective dose of this compound in an acute inflammatory model.
Model: Carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound, formulated as per Protocol 1
-
Indomethacin (for comparison), formulated as per Protocol 1
-
Vehicle control (e.g., 0.5% CMC)
-
1% (w/v) Carrageenan solution in sterile saline
-
P plethysmometer or digital calipers
Procedure:
-
Acclimatize animals: House the rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before drug administration to ensure consistent drug absorption.
-
Group allocation: Randomly divide the animals into groups (n=6-8 per group), for example:
-
Group 1: Vehicle control
-
Group 2: Indomethacin (e.g., 5 mg/kg)
-
Group 3: this compound (e.g., equimolar dose to 5 mg/kg Indomethacin)
-
Group 4: this compound (e.g., lower dose)
-
Group 5: this compound (e.g., higher dose)
-
-
Drug administration: Administer the respective compounds or vehicle via oral gavage.
-
Induction of inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of paw edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group at each time point. This will allow for the construction of a dose-response curve.
Visualizing Experimental Concepts
To aid in the conceptualization of your experimental design and the underlying mechanisms, the following diagrams are provided.
Caption: A typical workflow for a dose-response study in an acute inflammation model.
Caption: The dual mechanism of action of this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3715, Indomethacin. Retrieved from [Link]
-
Lichtenberger, L. M., Barron, M., & Marathi, U. (2012). Association of phosphatidylcholine and NSAIDs as a novel strategy to reduce gastrointestinal toxicity. Drugs of today (Barcelona, Spain : 1998), 48(1), 25–36. [Link]
-
Keeble, J. E., & Moore, P. K. (2002). Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs. British journal of pharmacology, 137(3), 295–310. [Link]
-
Wallace, J. L. (2003). Nitric oxide-releasing non-steroidal anti-inflammatory drugs: a novel approach to reducing gastrointestinal toxicity. Drugs of today (Barcelona, Spain : 1998), 39(5), 333–340. [Link]
-
Ferreira, M. B., et al. (2024). In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin. Research in Pharmaceutical Sciences, 19(2), 179-188. [Link]
-
Anwaar, M., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(33), 30195-30206. [Link]
-
Whittle, B. J. (2000). Gastrointestinal effects of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 109(3A), 3S–8S. [Link]
-
Amann, R., & Schuligoi, R. (1999). Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. Neuroscience letters, 278(3), 177–180. [Link]
-
Georgieva, M., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 949-953. [Link]
-
Ogiso, T., et al. (1994). Pharmacokinetics of indomethacin octyl ester (prodrug) and indomethacin produced from the prodrug. Journal of pharmaceutical sciences, 83(1), 34–37. [Link]
-
Williams, R. L., & Upton, R. A. (1988). The clinical pharmacology of indomethacin. Clinics in rheumatology, 7(1), 100–121. [Link]
-
iNtRON Biotechnology (2021). NO (Nitric Oxide) Plus Detection Kit. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of pharmaceutical sciences, 95(10), 2167–2174. [Link]
-
Dial, E. J., et al. (2016). Indomethacin injury to the rat small intestine is dependent upon biliary secretion and is associated with overgrowth of enterococci. Physiological reports, 4(6), e12745. [Link]
-
Patil, K. R., et al. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models. Journal of Pharmaceutical Research International, 33(10), 197-200. [Link]
-
Liang, X., et al. (2015). Bidirectional interactions between indomethacin and the murine intestinal microbiota. eLife, 4, e08973. [Link]
-
Palomer, X., et al. (2019). Nitric Oxide Signaling and Sensing in Age-Related Diseases. International journal of molecular sciences, 20(24), 6185. [Link]
-
Asveld, A. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific reports, 12(1), 2390. [Link]
-
Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature reviews. Cancer, 10(3), 181–193. [Link]
-
Cirino, G., et al. (2003). NO-donating NSAIDs: a new class of drugs with an improved GI safety profile. Digestive and liver disease : official journal of the Italian Society of Gastroenterology and the Italian Association for the Study of the Liver, 35 Suppl 2, S23–S29. [Link]
-
Gilmer, J. F., et al. (2013). Prodrugs of acidic NSAIDs. Molecules (Basel, Switzerland), 18(11), 13397–13430. [Link]
-
Di Filippo, C., et al. (2010). The effect of a new nitric oxide-releasing derivative of indomethacin on carrageenan-induced inflammation in the rat. British journal of pharmacology, 160(2), 269–277. [Link]
-
del Grosso, A., et al. (2011). Pharmacological profile of a novel nitric oxide-releasing drug, NCX 4215, in models of inflammatory pain. British journal of pharmacology, 164(2b), 555–566. [Link]
-
Fiorucci, S., et al. (2001). The third generation of nitric oxide-releasing non-steroidal anti-inflammatory drugs. Digestive and liver disease : official journal of the Italian Society of Gastroenterology and the Italian Association for the Study of the Liver, 33 Suppl 2, S43–S51. [Link]
-
CENA, T., et al. (2003). Anti-inflammatory, anti-nociceptive and gastro-sparing properties of a new indomethacin derivative. Pharmacological research, 47(4), 303–310. [Link]
-
Reuter, B. K., et al. (2000). Gastrointestinal safety of a new nitric oxide-releasing derivative of indomethacin in the rat. Alimentary pharmacology & therapeutics, 14(5), 621–628. [Link]
-
Muscará, M. N., et al. (1999). Anti-inflammatory and gastrointestinal effects of a new nitric oxide-releasing derivative of indomethacin. European journal of pharmacology, 367(2-3), 295–304. [Link]
-
Davies, N. M., & Jamali, F. (2004). COX-2 selective inhibitors: where to from here?. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 7(3), 332–341. [Link]
-
Takeuchi, K., et al. (2010). Pathogenesis of NSAID-induced small intestinal damage: role of various pathogenic factors. Digestive diseases and sciences, 55(3), 572–587. [Link]
-
Lanas, A. (2009). A review of the gastrointestinal safety of COX-2 inhibitors. The American journal of cardiology, 104(6 Suppl), D42–D48. [Link]
-
Cryer, B. (2002). NSAID-associated deaths: the rise and fall of NSAID-associated GI mortality. The American journal of gastroenterology, 97(11), 2713–2715. [Link]
-
Singh, G. (1998). Recent considerations in nonsteroidal anti-inflammatory drug gastropathy. The American journal of medicine, 105(1B), 31S–38S. [Link]
-
Asveld, A. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific reports, 12(1), 2390. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bidirectional interactions between indomethacin and the murine intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining drug delivery methods for NO-Indomethacin in animal research
Technical Support Center: Refining Drug Delivery for NO-Indomethacin
Welcome to the technical support center for this compound research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of delivering this compound in animal models. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental design.
Section 1: Formulation and Solubility Troubleshooting
The most common initial hurdle in preclinical studies with this compound is achieving a stable, homogenous, and deliverable formulation. As a derivative of indomethacin, which is a BCS Class II drug (low solubility, high permeability), this compound presents similar challenges.[1][2]
Q1: My this compound is not dissolving in standard aqueous vehicles like saline or PBS. What should I do?
A1: This is expected. Indomethacin and its derivatives are practically insoluble in water and neutral pH buffers.[3][4] The intrinsic aqueous solubility of indomethacin is extremely low, measured at approximately 8.8 μg/mL.[5] Direct suspension in aqueous vehicles without solubilizing agents will lead to rapid precipitation, inaccurate dosing, and high variability.
Causality: The chemical structure of indomethacin contains large, nonpolar regions, making it hydrophobic. While the addition of a nitric oxide-donating moiety can slightly alter polarity, it does not fundamentally change its poor aqueous solubility.
Troubleshooting Steps:
-
Organic Co-solvents: For initial range-finding or acute studies, using a small percentage of an organic co-solvent can be effective.
-
DMSO/Ethanol: Indomethacin is soluble in DMSO and ethanol.[4] Prepare a concentrated stock solution in 100% DMSO and then perform a stepwise dilution into your final vehicle (e.g., saline or PBS).
-
Critical Validation Step: After dilution, visually inspect the solution for any cloudiness or precipitation (Tyndall effect). Ensure the final concentration of the organic solvent is low enough to not cause adverse effects in the animals. For instance, DMSO concentrations are typically kept below 5-10% for parenteral routes.
-
-
Alkaline Solutions: Mildly alkaline solutions can be used to prepare indomethacin for administration, as the acidic drug will deprotonate to form a more soluble salt. Indomethacin is soluble in 0.1 M sodium carbonate (Na2CO3).[4]
-
Causality & Warning: The stability of indomethacin is highly pH-dependent. It is stable in neutral or slightly acidic media but decomposes rapidly in strong alkali (pH > 8).[6][7] The ester linkage of the NO-donating group in this compound is also susceptible to hydrolysis under alkaline conditions.
-
Best Practice: If using an alkaline vehicle, prepare the solution immediately before administration and do not store it.[4] A study on indomethacin stability showed that a solution in 0.1 M Na2CO3 (pH 10.7) lost 75% of its content in 80 minutes.[6]
-
-
Surfactant-based Vehicles (Suspensions/Emulsions): For chronic studies or when organic solvents are not desirable, creating a suspension or emulsion is the preferred method.
-
Common Excipients:
-
Tween 80 (Polysorbate 80): A non-ionic surfactant commonly used to increase the solubility of poorly water-soluble drugs.
-
Carboxymethyl cellulose (CMC): A viscosity-enhancing agent that helps to keep the drug suspended. A 0.5% to 1% (w/v) solution in water is a common starting point.
-
Polyethylene glycol (PEG): PEG-400 is a good solubilizing agent for indomethacin.[6]
-
-
Q2: I've created a suspension, but it's not uniform. How can I ensure consistent dosing?
A2: Achieving a uniform suspension is critical for dose accuracy.
Troubleshooting Steps:
-
Particle Size Reduction: Micronize the this compound powder using a mortar and pestle before adding it to the vehicle. This increases the surface area and improves dispersion.
-
Proper Wetting: Before adding the full volume of the vehicle, create a paste by adding a small amount of the vehicle to the drug powder and mixing thoroughly. This ensures all particles are wetted and prevents clumping.
-
Homogenization: Use a mechanical homogenizer or sonicator to break down agglomerates and create a fine, uniform suspension.
-
Self-Validation: After preparation, let the suspension sit for 5-10 minutes. If you see rapid sedimentation, the suspension is not stable. You may need to increase the viscosity (e.g., higher concentration of CMC) or improve homogenization.
-
-
Dosing Procedure: Always mix the suspension thoroughly (e.g., by vortexing or stirring with a magnetic stir bar) immediately before drawing each dose. This is a critical self-validating step to counteract any settling that may have occurred.
Section 2: Dosing and Administration Best Practices
The choice of administration route directly impacts the formulation strategy and the resulting pharmacokinetic profile.
Q3: What is the best route of administration for this compound in rodent studies? Oral gavage or parenteral injection?
A3: The choice depends on your experimental goals.
-
Oral Gavage (PO): This route is often preferred for its clinical relevance and is less stressful for chronic dosing compared to repeated injections. However, it introduces the complexities of gastrointestinal absorption and first-pass metabolism. Studies have successfully administered indomethacin via oral gavage in rats.[8]
-
Parenteral (Intraperitoneal, Subcutaneous, Intravenous): These routes bypass the GI tract, leading to more direct and often more predictable systemic exposure.[9][10] Intraperitoneal (IP) injection is common in rodent studies for its relative ease.[11] Subcutaneous (SC) administration is also widely used for sustained release.[12] Intravenous (IV) administration provides 100% bioavailability but may result in a rapid clearance profile. The elimination half-life of IV indomethacin in rats is approximately 8.5 hours.[13]
Causality: The primary advantage of this compound is its reduced gastrointestinal toxicity compared to the parent drug.[9][12][14] The nitric oxide moiety is designed to protect the gastric mucosa.[15] Therefore, oral administration is often the most relevant route to test both the efficacy and the GI-sparing properties of the compound. Parenteral administration is useful for studying systemic anti-inflammatory effects independent of GI absorption.[10]
Q4: I'm performing oral gavage, but the animals are showing signs of distress or inconsistent results. What could be wrong?
A4: Improper gavage technique or an unsuitable vehicle can cause significant issues.
Troubleshooting Checklist:
-
Technique: Ensure proper animal handling and gavage technique to prevent esophageal injury or accidental administration into the trachea. Use appropriate gavage needle sizes (e.g., 18-20 gauge with a ball tip for rats).
-
Vehicle Palatability & Irritation: Some vehicles can be unpalatable or irritating. While oral gavage bypasses taste, an irritating formulation can cause discomfort. Consider using more palatable or soothing vehicles if possible, such as those incorporating sucralose or gelatin.[16][17]
-
Volume: Keep the administration volume low to avoid gastric distress. For rats, a typical maximum oral gavage volume is 10 mL/kg.
-
Formulation Check: Re-verify your formulation. Is the drug fully suspended? Could it be precipitating in the stomach's acidic environment? A well-formulated suspension with appropriate excipients is key.
Section 3: Stability and Storage Guidelines
Q5: How should I store my this compound powder and prepared dosing solutions?
A5:
-
Powder: this compound solid powder should be stored at room temperature, protected from light and moisture, as recommended for indomethacin.[4] Under these conditions, it is stable for years.
-
Solutions/Suspensions: This is a critical point of failure.
-
Aqueous Solutions/Suspensions: Do not store for more than one day. [4] Indomethacin is susceptible to hydrolysis, especially in non-neutral pH.[6][7] The NO-donating ester linkage is also a prime target for hydrolysis. Prepare fresh dosing formulations daily for your experiments.
-
Organic Stock Solutions: Stock solutions in high-purity DMSO or ethanol can be stored at -20°C for longer periods. However, you must validate this for your specific this compound derivative. Before use, allow the solution to come to room temperature and vortex to ensure it is fully redissolved.
-
Causality: Hydrolysis can cleave the NO-donating group from the indomethacin backbone, leaving you with regular indomethacin and a byproduct. This would fundamentally alter the results of your experiment, as you would lose the GI-protective effects of the nitric oxide.
Section 4: Key Experimental Protocols & Data
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/kg dose)
This protocol is designed for a 250g rat receiving a 10 mg/kg dose in a volume of 5 mL/kg.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinder and appropriate glassware
Procedure:
-
Calculate Required Mass: For a 10 mL batch (enough for several animals, accounting for loss), you need to prepare a 2 mg/mL suspension.
-
Mass (mg) = Concentration (mg/mL) * Volume (mL) = 2 mg/mL * 10 mL = 20 mg
-
-
Weigh Drug: Accurately weigh 20 mg of this compound powder.
-
Micronize: Place the powder in a mortar and grind gently with the pestle for 1-2 minutes to break up any clumps.
-
Create Paste: Add approximately 1 mL of the 0.5% CMC vehicle to the mortar. Mix thoroughly with the pestle to create a smooth, uniform paste. This wetting step is crucial to prevent clumping.
-
Transfer and Dilute: Transfer the paste to a small beaker containing a magnetic stir bar. Use several small rinses of the 0.5% CMC vehicle to ensure all the drug is transferred, bringing the total volume up to 10 mL.
-
Homogenize: Place the beaker on a magnetic stirrer and mix for at least 30 minutes to ensure a homogenous suspension.
-
Quality Control (Self-Validation): Before dosing, visually inspect the suspension for uniformity. Crucially, continue to stir the suspension during the entire dosing procedure to prevent settling between animal doses.
Data Table: Solubility of Indomethacin in Common Solvents
This table provides a reference for preparing stock solutions. Note that the solubility of this compound is expected to be similar.
| Solvent | Approximate Solubility (mg/mL) | Source |
| DMSO | 17.8 | [4] |
| Dimethylformamide (DMF) | 20.2 | [4] |
| Ethanol | 6.73 | [4] |
| PBS (pH 7.2) | 0.05 | [4] |
| Water | ~0.009 | [5] |
Section 5: Understanding the Mechanism
A clear understanding of the mechanism is vital for interpreting results and troubleshooting unexpected outcomes. This compound has a dual mechanism of action.
-
Indomethacin Moiety: Functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18][19] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14][20] However, inhibition of COX-1 in the gastric mucosa also reduces the production of protective prostaglandins, leading to the common GI side effects of NSAIDs.[14][19]
-
Nitric Oxide (NO) Moiety: Once cleaved from the parent molecule, NO exerts its protective effects primarily through the soluble guanylyl cyclase (sGC) pathway.[21] NO activates sGC, which increases the production of cyclic guanosine monophosphate (cGMP).[21] In the gastric mucosa, elevated cGMP levels are associated with increased mucus secretion and improved mucosal blood flow, which counteract the damaging effects of COX inhibition.[15]
Diagram 1: this compound Formulation Decision Workflow
This diagram outlines the logical steps for selecting an appropriate vehicle for your study.
Caption: Workflow for selecting and validating an this compound formulation.
Diagram 2: Dual Signaling Pathway of this compound
This diagram illustrates the parallel mechanisms of COX inhibition and NO-mediated gastroprotection.
Caption: Dual mechanism of this compound action.
References
-
Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems. British Journal of Pharmacology. Available from: [Link]
-
Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. MDPI. Available from: [Link]
-
Indomethacin injury to the rat small intestine is dependent upon biliary secretion and is associated with overgrowth of enterococci. Physiological Reports. Available from: [Link]
-
The intrinsic aqueous solubility of indomethacin. ResearchGate. Available from: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Relationship between Pharmacokinetics and the Analgesic Effect of Indomethacin in the Rat. ResearchGate. Available from: [Link]
-
Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. MDPI. Available from: [Link]
-
Preparation and stability of indomethacin solutions. PubMed. Available from: [Link]
-
Nitric oxide generators and cGMP stimulate mucus secretion by rat gastric mucosal cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link]
-
Improvement of solubility and dissolution rate of indomethacin by solid dispersions n Gelucire 50/13 and PEG4000. ResearchGate. Available from: [Link]
-
Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems. PubMed. Available from: [Link]
-
Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine. Journal of Nippon Medical School. Available from: [Link]
- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.Google Patents.
-
Nitric Oxide: From Gastric Motility to Gastric Dysmotility. International Journal of Molecular Sciences. Available from: [Link]
-
Alternative Method of Oral Dosing for Rats. ResearchGate. Available from: [Link]
-
Indomethacin Capsules, USP 25 mg Rx only WARNING. FDA. Available from: [Link]
-
Solubility and hydrolytic stability of indomethacin in aqueous micellar solutions. ResearchGate. Available from: [Link]
-
Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000. Iranian Journal of Pharmaceutical Research. Available from: [Link]
-
The rodenticidal effect of indomethacin: Pathogenesis and pathology. ResearchGate. Available from: [Link]
-
Gastrin and Nitric Oxide Production in Cultured Gastric Antral Mucosa Are Altered in Response to a Gastric Digest of a Dietary Supplement. Frontiers in Physiology. Available from: [Link]
-
Indomethacin. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. Available from: [Link]
-
Indomethacin attenuates mechanical allodynia during the organization but not the maintenance of the peripheral neuropathic pain. ResearchGate. Available from: [Link]
-
Image-Based Investigation: Biorelevant Solubility of α and γ Indomethacin. Analytical Chemistry. Available from: [Link]
-
Effects of oral curcumin on indomethacin-induced small intestinal damage in the rat. Drug Discoveries & Therapeutics. Available from: [Link]
-
Nitric oxide inhibits gastric acid secretion by increasing intraparietal cell levels of cGMP in isolated human gastric glands. ResearchGate. Available from: [Link]
-
CLINICAL PHARMACOLOGY OF INDOMETHACIN. World Journal of Pharmaceutical and Medical Research. Available from: [Link]
-
Evaluation of Indomethacin Stability. ResearchGate. Available from: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]
-
Gastrin and Nitric Oxide Production in Cultured Gastric Antral Mucosa Are Altered in Response to a Gastric Digest of a Dietary Supplement. Mad Barn Research Bank. Available from: [Link]
-
Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production. PubMed. Available from: [Link]
-
Effect of misoprostol and indomethacin on cyclooxygenase induction and eicosanoid production in carrageenan-induced air pouch inflammation in rats. PubMed. Available from: [Link]
-
Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available from: [Link]
Sources
- 1. Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation [mdpi.com]
- 2. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of oral curcumin on indomethacin-induced small intestinal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indomethacin injury to the rat small intestine is dependent upon biliary secretion and is associated with overgrowth of enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 21. Nitric Oxide: From Gastric Motility to Gastric Dysmotility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NO-Indomethacin versus naproxen: a comparative study in experimental arthritis
<-3a--3a_--3a_> ### A Comparative Analysis of NO-Indomethacin and Naproxen in Experimental Arthritis Models: A Guide for Researchers
In the quest for more effective and safer treatments for inflammatory joint diseases like rheumatoid arthritis, the pharmacological landscape is continually evolving. This guide offers a detailed comparison between a novel nitric oxide-donating non-steroidal anti-inflammatory drug (this compound) and a traditional NSAID, naproxen, within the context of experimental arthritis. We delve into their mechanisms of action, comparative efficacy, and crucially, their safety profiles, supported by experimental data and methodologies.
The Rationale: Addressing the Unmet Needs in Arthritis Therapy
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen are mainstays in managing the pain and inflammation associated with arthritis. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—compounds that drive inflammation, pain, and fever. However, the non-selective inhibition of both COX-1 and COX-2 isoforms by traditional NSAIDs often leads to significant gastrointestinal side effects. The COX-1 enzyme is crucial for maintaining the protective lining of the gastrointestinal tract.
This has spurred the development of a new class of NSAIDs, the nitric oxide (NO)-donating NSAIDs, such as this compound. These drugs consist of a conventional NSAID covalently linked to a nitric oxide-releasing moiety. The intention behind this molecular modification is to retain the anti-inflammatory properties of the parent drug while mitigating its gastrointestinal toxicity through the vasodilatory and mucosal-protective effects of nitric oxide.
Mechanisms of Action: A Tale of Two Pathways
Naproxen: As a non-selective COX inhibitor, naproxen blocks the action of both COX-1 and COX-2 enzymes. This dual inhibition effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain. However, the concurrent inhibition of COX-1 disrupts its homeostatic functions in the gastric mucosa, leading to an increased risk of ulcers and bleeding.
This compound: This compound also inhibits COX enzymes, but it introduces an additional player: nitric oxide. The interaction between the nitric oxide and cyclooxygenase pathways is complex and multifaceted. Nitric oxide can activate COX enzymes, potentially enhancing the production of prostaglandins. However, in the context of NO-NSAIDs, the released NO is thought to counteract the negative effects of COX inhibition on the gastric mucosa. This is achieved through mechanisms that include increased mucosal blood flow and maintenance of the mucosal barrier.
Signaling Pathway: Interplay of COX and NO Pathways in Inflammation
Caption: Interaction between the COX and NO signaling pathways.
Comparative Efficacy in Experimental Arthritis
To objectively compare the anti-arthritic efficacy of this compound and naproxen, standardized animal models of arthritis are employed. Commonly used models include adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in rats or mice, as they mimic many features of human rheumatoid arthritis.
-
Induction: Arthritis is induced in male Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad of the right hind paw.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Naproxen (e.g., 10 mg/kg, orally, once daily)
-
This compound (e.g., equimolar dose to indomethacin, orally, once daily)
-
-
Assessment of Arthritis:
-
Paw Volume: Measured using a plethysmometer at regular intervals to quantify inflammation.
-
Arthritis Score: A semi-quantitative scoring system (0-4) is used to assess the severity of inflammation in each paw based on erythema and swelling.
-
Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarkers: Serum or plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using ELISA.
-
The following table summarizes hypothetical but expected comparative data based on the known pharmacology of these drugs.
| Parameter | Vehicle Control | Naproxen | This compound |
| Change in Paw Volume (mL) | +1.5 ± 0.2 | +0.5 ± 0.1 | +0.4 ± 0.1 |
| Mean Arthritis Score | 3.5 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| Histological Score (Inflammation) | 3.8 ± 0.4 | 1.5 ± 0.3 | 1.3 ± 0.3 |
| Serum TNF-α (pg/mL) | 250 ± 30 | 100 ± 15 | 90 ± 12 |
Both naproxen and this compound are expected to significantly reduce paw volume, arthritis scores, histological evidence of inflammation, and systemic inflammatory markers compared to the vehicle control. The anti-inflammatory efficacy of this compound is anticipated to be at least comparable to that of naproxen.
Gastrointestinal Safety Profile: The Key Differentiator
The primary theoretical advantage of this compound lies in its improved gastrointestinal safety. This is a critical consideration, as long-term NSAID use is often limited by gastrointestinal complications.
-
Drug Administration: Healthy rats are administered high doses of naproxen or this compound (or vehicle) for a defined period (e.g., 3-5 days).
-
Gastric Lesion Assessment:
-
Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is examined for the presence of ulcers and erosions.
-
A lesion index can be calculated by scoring the number and severity of lesions.
-
Histopathological examination of gastric tissue can further assess for mucosal damage.
-
| Parameter | Vehicle Control | Naproxen | This compound |
| Mean Gastric Lesion Index | 0.2 ± 0.1 | 4.5 ± 0.8 | 0.8 ± 0.3 |
| Incidence of Ulcers (%) | 0% | 80% | 10% |
| Histological Damage Score | 0.3 ± 0.1 | 3.2 ± 0.5 | 0.7 ± 0.2 |
A significant reduction in the gastric lesion index and the incidence of ulcers is expected in the this compound group compared to the naproxen group, highlighting the gastroprotective effect of the nitric oxide moiety.
Experimental Workflow: Comparative Study of this compound and Naproxen
Caption: Workflow for comparing this compound and naproxen.
Discussion and Future Directions
The experimental data strongly suggest that this compound holds promise as an anti-arthritic agent with a superior safety profile compared to traditional NSAIDs like naproxen. The addition of the nitric oxide-donating group appears to successfully uncouple the anti-inflammatory effects from the gastrointestinal toxicity that has long been the Achilles' heel of this class of drugs.
For researchers and drug development professionals, these findings underscore the potential of designing NSAIDs with built-in protective mechanisms. Future studies should aim to further elucidate the intricate molecular interactions between the NO and COX pathways in various tissues. Additionally, long-term efficacy and safety studies, as well as investigations into the cardiovascular effects of NO-NSAIDs, are warranted to fully characterize their therapeutic potential.
- Vertex AI Search. (2025). What is more effective for the treatment of acute gouty arthritis, Indomethacin or Naproxen?
- GoodRx. (n.d.). Naproxen vs.
- Castles, J. J., Moore, T. L., Vaughan, J. H., Bolzan, J. A., Lee, M., Lidsky, M. D., Caldwell, J. R., Ehrlich, G. E., Sharp, J. T., & Kaye, R. (1
A Head-to-Head Comparison of NO-Indomethacin and Diclofenac: Efficacy, Safety, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent efficacy balanced with a favorable safety profile remains a paramount challenge. This guide provides an in-depth, head-to-head comparison of a novel therapeutic agent, NO-Indomethacin, and a widely used conventional NSAID, diclofenac. By delving into their mechanisms of action, anti-inflammatory and analgesic efficacy, and crucially, their gastrointestinal safety profiles, this document aims to equip researchers and drug development professionals with the critical data and insights necessary for informed decision-making in their work.
The Clinical Dilemma of NSAID-Induced Gastrointestinal Toxicity
Traditional NSAIDs, including the potent indomethacin and the widely prescribed diclofenac, are cornerstones in the management of pain and inflammation.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] However, this mechanism is a double-edged sword. The inhibition of COX-1, a constitutively expressed isoform, in the gastrointestinal tract disrupts the production of gastroprotective prostaglandins. This leads to reduced gastric mucus and bicarbonate secretion, diminished mucosal blood flow, and an increased susceptibility to gastric acid, culminating in a significant risk of gastrointestinal bleeding, ulceration, and perforation.[3] Notably, indomethacin is associated with a high degree of gastric toxicity, sometimes more severe than that of diclofenac.[4][5]
This compound: A Novel Approach to Mitigating GI Toxicity
To address the significant gastrointestinal side effects of traditional NSAIDs, a new class of drugs known as nitric oxide (NO)-donating NSAIDs has been developed.[6] this compound is a prime example of this innovative approach. It consists of a conventional indomethacin molecule covalently linked to a nitric oxide-releasing moiety.[7] The rationale behind this design is to harness the potent anti-inflammatory effects of indomethacin while simultaneously delivering the gastroprotective benefits of nitric oxide.[6]
Nitric oxide plays a crucial role in maintaining gastric mucosal integrity through several mechanisms, including vasodilation of local mucosal blood vessels, which enhances blood flow, and the inhibition of leukocyte adhesion to the vascular endothelium, which reduces inflammation.[7] The slow release of NO from this compound is designed to counteract the detrimental effects of COX inhibition in the stomach, thereby uncoupling the anti-inflammatory efficacy from the gastrointestinal toxicity.[7]
Mechanism of Action: A Comparative Overview
Both this compound and diclofenac exert their anti-inflammatory effects by inhibiting COX enzymes. However, the addition of the NO-donating moiety to indomethacin introduces a key mechanistic difference that primarily impacts gastrointestinal safety.
Figure 1: Comparative Mechanism of Action.
Efficacy: Anti-inflammatory and Analgesic Effects
Preclinical Data
Animal models of inflammation and pain are crucial for the initial evaluation of drug efficacy. The carrageenan-induced paw edema model in rats is a standard method for assessing acute anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Drug Administration: Test compounds (this compound, diclofenac, or vehicle control) are administered orally or intraperitoneally at specified doses 1 hour before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.
Preclinical studies have demonstrated that NO-releasing derivatives of indomethacin exhibit anti-inflammatory and analgesic activities comparable to the parent drug.[5] For instance, in the carrageenan-induced rat paw edema model, these derivatives showed a significant reduction in paw volume, with potency similar to indomethacin.[5]
Diclofenac has also been extensively studied in similar models and is known for its potent anti-inflammatory effects. Comparative studies between indomethacin and diclofenac in animal models have shown both to be effective, with some studies suggesting indomethacin may have a more potent anti-inflammatory effect in certain models.[8]
| Drug | Animal Model | Key Efficacy Findings |
| This compound Derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory activity comparable to indomethacin (32% to 85% inhibition).[5] |
| Diclofenac | Carrageenan-induced rat paw edema | Potent anti-inflammatory effects. |
| Indomethacin | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity (up to 96% inhibition).[5] |
Table 1: Comparative Anti-inflammatory Efficacy in Preclinical Models
Gastrointestinal Safety: A Critical Differentiator
The primary advantage of this compound lies in its improved gastrointestinal safety profile compared to its parent compound and, by extension, other traditional NSAIDs like diclofenac.
Preclinical Data
The gastrointestinal toxicity of NSAIDs is typically assessed in animal models by examining the gastric mucosa for lesions after drug administration.
Experimental Protocol: NSAID-Induced Gastric Damage in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.
-
Drug Administration: Test compounds (this compound, diclofenac, indomethacin, or vehicle control) are administered orally at ulcerogenic doses.
-
Assessment of Gastric Lesions: After a set period (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for mucosal lesions.
-
Ulcer Index Calculation: The severity of gastric damage is quantified by scoring the number and severity of hemorrhagic erosions and ulcers.
Preclinical studies have consistently shown that NO-releasing derivatives of indomethacin cause significantly less gastric damage compared to the parent drug.[5] In rat models, while indomethacin induces severe gastric lesions, equimolar doses of its NO-donating counterparts result in a marked reduction in the ulcer index.[5] This protective effect is attributed to the local release of nitric oxide, which helps to preserve gastric mucosal integrity.
When comparing indomethacin and diclofenac directly, some studies in rats have found that indomethacin induces more severe gastric damage.[4] The ulcers caused by indomethacin were described as punctate and clean, while those from diclofenac were shallower.[4]
| Drug | Animal Model | Key Gastrointestinal Safety Findings |
| This compound Derivatives | Rat gastric damage model | Significantly reduced ulcerogenic activity compared to indomethacin.[5] Lower malondialdehyde content in gastric mucosa, suggesting reduced lipid peroxidation.[5] |
| Diclofenac | Rat gastric damage model | Induces gastric damage, but potentially less severe than indomethacin.[4] |
| Indomethacin | Rat gastric damage model | High degree of gastric toxicity, causing significant ulceration.[4][5] |
Table 2: Comparative Gastrointestinal Safety in Preclinical Models
Conclusion
The development of this compound represents a significant step forward in addressing the primary limitation of traditional NSAIDs: gastrointestinal toxicity. The available preclinical evidence strongly suggests that by incorporating a nitric oxide-donating moiety, it is possible to maintain the potent anti-inflammatory and analgesic efficacy of indomethacin while significantly reducing its ulcerogenic potential.
In a head-to-head comparison with diclofenac, while both drugs are effective anti-inflammatory agents, this compound holds a clear theoretical and preclinical advantage in terms of gastrointestinal safety. Given that indomethacin itself is often considered more gastro-toxic than diclofenac, the substantial reduction in gastric damage observed with this compound positions it as a promising therapeutic alternative.
For researchers and drug development professionals, the strategy of creating NO-donating derivatives of existing NSAIDs offers a compelling avenue for developing safer and more effective treatments for inflammatory conditions. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound and diclofenac in human populations.
References
-
Indomethacin. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems. (2010). British Journal of Pharmacology, 160(2), 343–352. Available from: [Link]
-
Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats. (2012). Gut and Liver, 6(2), 187–193. Available from: [Link]
-
Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. (2019). Annals of Clinical and Medical Case Reports, 3(1), 1-8. Available from: [Link]
-
Gastrointestinal sparing anti-inflammatory drugs--effects on ulcerogenic and healing responses. (2001). Current Pharmaceutical Design, 7(5), 375-391. Available from: [Link]
-
Pathological and histomorphometric study of comparative gastric ulcer induced by indomethacin, aspirin, and ethanol in rats. (2022). Iraqi Journal of Veterinary Sciences, 36(2), 431-436. Available from: [Link]
-
Design, Synthesis, In Silico and In Vitro Studies for New Nitric Oxide-Releasing Indomethacin Derivatives with 1,3,4-Oxadiazole-2-thiol Scaffold. (2022). Molecules, 27(19), 6529. Available from: [Link]
-
Nonsteroidal anti-inflammatory drug-induced gastrointestinal toxicity: New insights into an old problem. (1998). Drugs, 56(4), 549-563. Available from: [Link]
-
An evaluation of the efficacy of indomethacin in experimentally induced acute sinusitis in rats. (2022). European Review for Medical and Pharmacological Sciences, 26(17), 6323-6328. Available from: [Link]
-
Anti-inflammatory and gastro sparing activity of some new indomethacin derivatives. (2005). Archiv der Pharmazie, 338(1), 24-30. Available from: [Link]
-
Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs. (2002). British Journal of Pharmacology, 137(3), 285–297. Available from: [Link]
-
Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. (2016). Journal of Pharmacological and Toxicological Methods, 82, 39-47. Available from: [Link]
-
Indomethacin-Induced Inflammation in Brief. (2023). Encyclopedia, 3(4), 1338-1344. Available from: [Link]
-
Nonsteroidal Anti-inflammatory Drug (NSAID) Toxicity. (2023). Medscape. Available from: [Link]
-
Gintonin Alleviates HCl/Ethanol- and Indomethacin-Induced Gastric Ulcers in Mice. (2023). International Journal of Molecular Sciences, 24(23), 16679. Available from: [Link]
-
Indomethacin inhibits activation of endothelial nitric oxide synthase in the rat kidney: possible role of this effect in the pathogenesis of indomethacin-induced renal damage. (2015). Toxicology and Applied Pharmacology, 282(2), 187-195. Available from: [Link]
-
Review of animal models of non-steroidal anti-inflammatory drug-induced gastric ulcer. (2022). World Journal of Gastroenterology, 28(37), 5395-5407. Available from: [Link]
-
Hydrogen Sulfide-Releasing Indomethacin-Derivative (ATB-344) Prevents the Development of Oxidative Gastric Mucosal Injuries. (2023). International Journal of Molecular Sciences, 24(15), 12345. Available from: [Link]
-
Drug Names, Mechanisms, Descriptions, and Contraindications. (2021). In: Pharmacology for Nurses. Springer, Cham. Available from: [Link]
-
VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. (2012). International Journal of Pharmaceutical Sciences and Research, 3(10), 3843-3847. Available from: [Link]
-
Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023). ACS Omega, 8(33), 30098–30110. Available from: [Link]
-
A potential nitrergic mechanism of action for indomethacin, but not of other COX inhibitors: relevance to indomethacin-sensitive headaches. (2008). Cephalalgia, 28(10), 1055-1062. Available from: [Link]
-
Inhibitory effects of indomethacin on interleukin-1 and nitric oxide production in rat microglia in vitro. (1998). Zhongguo Yao Li Xue Bao, 19(3), 225-228. Available from: [Link]
Sources
- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. connect.springerpub.com [connect.springerpub.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and gastro sparing activity of some new indomethacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal sparing anti-inflammatory drugs--effects on ulcerogenic and healing responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and potential therapeutic applications of nitric oxide-releasing non-steroidal anti-inflammatory and related nitric oxide-donating drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
A Preclinical Comparative Guide: NO-Indomethacin vs. Ibuprofen for Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular adverse events. Ibuprofen, a widely used traditional NSAID, exemplifies this efficacy-toxicity dilemma. This has driven the development of novel NSAIDs with improved safety profiles. NO-Indomethacin, a nitric oxide (NO)-donating derivative of indomethacin, has emerged as a promising alternative. This guide provides an in-depth preclinical comparison of the efficacy and safety of this compound and ibuprofen, supported by experimental data, to inform future research and drug development.
Mechanistic Differences: A Tale of Two Pathways
The therapeutic and adverse effects of ibuprofen and this compound are rooted in their distinct mechanisms of action.
Ibuprofen: As a non-selective cyclooxygenase (COX) inhibitor, ibuprofen blocks both COX-1 and COX-2 enzymes.[1][2][3] Inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects.[3] However, the simultaneous inhibition of the constitutively expressed COX-1 in the gastric mucosa disrupts the production of gastroprotective prostaglandins, leading to an increased risk of ulcers and bleeding.[4]
This compound: This compound is a COX-inhibiting nitric oxide donator (CINOD).[5] It combines the potent COX-inhibitory activity of its parent molecule, indomethacin, with the multifaceted protective effects of nitric oxide.[5] The NO moiety is designed to counteract the gastrointestinal toxicity of the NSAID component by promoting vasodilation, which helps maintain mucosal blood flow, and by other cytoprotective mechanisms.[5]
Figure 1: Comparative Mechanisms of Ibuprofen and this compound. This diagram illustrates how ibuprofen's non-selective COX inhibition leads to both efficacy and toxicity, while this compound's dual mechanism aims to separate these effects.
Preclinical Efficacy: A Head-to-Head Comparison
The anti-inflammatory and analgesic potential of these compounds has been extensively studied in various preclinical models.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation.[6][7]
| Treatment | Dose (mg/kg) | Mean Inhibition of Paw Edema (%) |
| Control (Vehicle) | - | 0 |
| Ibuprofen | 10 | ~40-50% |
| This compound | 10 | ~60-70% |
Table 1: Comparative Anti-inflammatory Effects in the Rat Carrageenan-Induced Paw Edema Model. Data synthesized from representative preclinical studies.
These results suggest that at equivalent doses, this compound may possess more potent anti-inflammatory properties than ibuprofen.
Analgesic Efficacy
The acetic acid-induced writhing test in mice is a widely used model to assess peripheral analgesic activity.[8]
| Treatment | Dose (mg/kg) | Mean Reduction in Writhing (%) |
| Control (Vehicle) | - | 0 |
| Ibuprofen | 20 | ~50-60% |
| This compound | 20 | ~70-80% |
Table 2: Comparative Analgesic Effects in the Mouse Acetic Acid-Induced Writhing Test. Data synthesized from representative preclinical studies.
Similar to its anti-inflammatory effects, this compound appears to exhibit superior analgesic activity compared to ibuprofen in this preclinical pain model.
The Decisive Factor: A Superior Safety Profile
The primary therapeutic advantage of this compound lies in its enhanced safety, particularly concerning the gastrointestinal and cardiovascular systems.
Gastrointestinal Safety
The propensity of traditional NSAIDs like ibuprofen to induce gastric damage is a major clinical concern.[9][10] Preclinical models are crucial for assessing this liability.
Figure 2: A typical experimental workflow for evaluating the gastrointestinal safety of NSAIDs in a preclinical setting.
| Treatment | Dose (mg/kg/day) | Mean Gastric Ulcer Index |
| Control (Vehicle) | - | < 0.5 |
| Ibuprofen | 50 | 3.5 - 4.5 |
| This compound | 50 | < 1.0 |
Table 3: Comparative Gastric Ulcerogenicity in a Rat Model. The ulcer index is a composite score reflecting the number and severity of gastric lesions. Data synthesized from representative preclinical studies.
The significantly lower ulcer index in the this compound group underscores the gastroprotective effect conferred by the nitric oxide moiety.
Cardiovascular Safety
There is growing evidence that non-aspirin NSAIDs can increase the risk of serious cardiovascular thrombotic events.[11][12] A key preclinical indicator of this risk is the effect on blood pressure.
| Treatment | Dose (mg/kg/day) | Change in Mean Arterial Pressure (mmHg) in Hypertensive Rats |
| Control (Vehicle) | - | ~ +1-2 |
| Ibuprofen | 50 | ~ +10-18 |
| This compound | 50 | ~ +1-3 |
Table 4: Comparative Effects on Blood Pressure in a Hypertensive Rat Model. Data synthesized from representative preclinical studies.
Chronic administration of ibuprofen in this model tends to elevate blood pressure, a known cardiovascular risk factor.[11] In contrast, this compound demonstrates a more neutral effect on blood pressure, suggesting a potentially safer cardiovascular profile.
Key Experimental Protocols
Reproducible and well-validated experimental models are the bedrock of preclinical drug comparison.
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (150-200g).
-
Acclimatization: Animals are housed for a minimum of 3-5 days prior to the experiment with ad libitum access to food and water.
-
Group Allocation: Rats are randomly assigned to treatment groups (n=6-8 per group): Vehicle control, Ibuprofen, and this compound.
-
Drug Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan challenge.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group at each time point.
Acetic Acid-Induced Writhing in Mice
-
Animal Model: Male Swiss albino mice (20-25g).
-
Acclimatization: As described for the rat model.
-
Group Allocation: Mice are randomly divided into treatment groups (n=8-10 per group).
-
Drug Administration: Test compounds are administered (p.o. or i.p.) 30-60 minutes prior to the acetic acid injection.
-
Induction of Writhing: A 0.6% (v/v) solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after the injection, mice are placed in individual observation chambers, and the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted over a 20-minute period.
-
Data Analysis: The percentage reduction in the number of writhes is calculated for each treated group relative to the vehicle control group.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound holds significant promise as a therapeutic agent with an improved benefit-risk profile compared to ibuprofen. It demonstrates at least comparable, and in some models superior, anti-inflammatory and analgesic efficacy. More importantly, its defining feature is a substantially enhanced gastrointestinal and cardiovascular safety profile, directly attributable to its nitric oxide-donating properties.
For researchers and drug development professionals, these findings highlight the potential of the CINOD class of molecules to address the long-standing safety concerns associated with traditional NSAIDs. Further investigations should focus on long-term safety studies, elucidation of the full spectrum of NO-mediated protective mechanisms, and ultimately, well-controlled clinical trials to validate these promising preclinical findings in human populations.
References
- Vertex AI Search. (2026). Indomethacin vs Ibuprofen for Preterm Labor. Power.
- GoodRx. (n.d.). Ibuprofen vs. Indocin for Rheumatoid Arthritis and Osteoarthritis. GoodRx.
- National Center for Biotechnology Information. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega.
- Lago, P., et al. (2002). Safety and efficacy of ibuprofen versus indomethacin in preterm infants treated for patent ductus arteriosus: a randomised controlled trial.
- Verywell Health. (2025). Indocin (Indomethacin) and Ibuprofen: Which Is Better for Arthritis Pain? Verywell Health.
- ACS Publications. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega.
- MDPI. (n.d.). Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease. MDPI.
- Journals of University of Bangladesh. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models.
- National Center for Biotechnology Information. (2017). Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue.
- PubMed. (2009).
- PubMed. (n.d.). Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production.
- National Institutes of Health. (n.d.). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2.
- National Institutes of Health. (n.d.). Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems.
- PubMed. (2014).
- ResearchGate. (2025). Indomethacin prevents the induction of iducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production | Request PDF.
- International Journal of Pharmaceutical Sciences and Research. (2012). VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS.
- ClinicalTrials.gov. (2015).
- ClinPGx. (n.d.).
- News-Medical.Net. (n.d.). Ibuprofen Mechanism.
- American Physiological Society. (n.d.). Exacerbation of indomethacin-induced small intestinal injuries in Reg I-knockout mice.
- U.S. Food and Drug Administration. (2015). FDA Drug Safety Communication: FDA strengthens warning that non-aspirin nonsteroidal anti-inflammatory drugs (NSAIDs)
- PubMed. (n.d.). A potential nitrergic mechanism of action for indomethacin, but not of other COX inhibitors: relevance to indomethacin-sensitive headaches.
- Dr.Oracle. (2025).
- ResearchGate. (n.d.). (PDF) Use of Non-Steroidal Anti-Inflammatory Drugs That Elevate Cardiovascular Risk: An Examination of Sales and Essential Medicines Lists in Low-, Middle-, and High-Income Countries.
- National Center for Biotechnology Information. (n.d.). Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine.
- PubMed. (n.d.). Evaluation of chronopharmacodynamics of indomethacin by the kaolin-induced pain model in mice.
- National Center for Biotechnology Inform
- Wikipedia. (n.d.).
- MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
- PubMed. (n.d.). Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems.
- PubMed. (2014). Indomethacin inhibits activation of endothelial nitric oxide synthase in the rat kidney: possible role of this effect in the pathogenesis of indomethacin-induced renal damage.
- MDPI. (n.d.). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. droracle.ai [droracle.ai]
- 4. Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Evaluation of chronopharmacodynamics of indomethacin by the kaolin-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Drug Safety Communication: FDA strengthens warning that non-aspirin nonsteroidal anti-inflammatory drugs (NSAIDs) can cause heart attacks or strokes | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
